1-(5-Methyl-1H-pyrazol-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-6(5(2)9)8-7-4/h3H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAXWWJRNIODRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-74-3 | |
| Record name | 1-(3-methyl-1H-pyrazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(5-methyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We will delve into the prevalent synthetic methodologies, with a particular focus on the classical Knorr pyrazole synthesis via 1,3-dicarbonyl compounds. A detailed, field-tested experimental protocol is provided, followed by a comprehensive analysis of the spectroscopic techniques essential for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the chemistry of this important pyrazole derivative.
Introduction and Significance
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The compound this compound, featuring both a pyrazole nucleus and a reactive acetyl group, serves as a versatile building block for the synthesis of more complex molecular architectures. Its structural motifs are found in a variety of biologically active molecules, making its efficient synthesis and thorough characterization a critical aspect of modern drug discovery and development.
This guide will focus on the most reliable and widely adopted synthetic route to this compound, which involves the cyclocondensation of a 1,3-diketone with hydrazine.[1][3] We will also provide a detailed exposition of the analytical techniques required to confirm the identity and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazole ring is most commonly achieved through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach, known as the Knorr pyrazole synthesis, is highly efficient and regioselective.
The Knorr Pyrazole Synthesis: From 1,3-Diketones to Pyrazoles
The fundamental principle of this synthesis is the reaction between a 1,3-diketone and hydrazine hydrate. The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][3]
For the synthesis of this compound, the required 1,3-diketone is pentane-2,4-dione (also known as acetylacetone). The reaction with hydrazine hydrate leads to the formation of the desired product.
Diagram 1: Reaction Mechanism of Knorr Pyrazole Synthesis
Caption: Knorr synthesis of this compound.
Alternative Synthetic Routes
While the Knorr synthesis is the most direct method, other strategies exist for the preparation of pyrazole derivatives. These include multicomponent reactions and syntheses starting from α,β-unsaturated ketones.[1][4] For instance, a one-pot synthesis can be achieved by reacting a ketone with an acid chloride to form the 1,3-diketone in situ, which is then treated with hydrazine.[5][6] Another approach involves the Claisen-Schmidt condensation to form chalcones, which can then be cyclized with hydrazine to yield pyrazolines, followed by oxidation to the corresponding pyrazoles.[7][8]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed and validated protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
| Pentane-2,4-dione | C₅H₈O₂ | 100.12 g/mol | 123-54-6 |
| Hydrazine hydrate | H₆N₂O | 50.06 g/mol | 7803-57-8 |
| Ethanol | C₂H₅OH | 46.07 g/mol | 64-17-5 |
| Diethyl ether | (C₂H₅)₂O | 74.12 g/mol | 60-29-7 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 |
Synthetic Procedure
Diagram 2: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the target compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (0.1 mol, 10.01 g) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.1 mol, 5.01 g) dropwise at room temperature. The addition should be slow to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Diagram 3: Characterization Techniques
Caption: Analytical methods for product characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (pyrazole ring) | ~2.3 | s | 3H |
| -C(O)CH₃ | ~2.5 | s | 3H |
| Pyrazole C4-H | ~6.4 | s | 1H |
| N-H | ~10-12 | br s | 1H |
Note: The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:
| Carbon | Chemical Shift (ppm) |
| -C H₃ (pyrazole ring) | ~13 |
| -C(O)C H₃ | ~27 |
| Pyrazole C 4 | ~110 |
| Pyrazole C 5 | ~148 |
| Pyrazole C 3 | ~155 |
| C =O | ~195 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.[9][10] Key absorption bands are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100-3300 | Broad |
| C-H stretch (aromatic) | ~3050 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ketone) | 1670-1690 | Strong |
| C=N stretch | 1550-1650 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₆H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 124.14.
Safety and Handling
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Pentane-2,4-dione: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[11] Causes severe skin burns and eye damage.[11] May cause cancer and damage to organs through prolonged or repeated exposure.[11]
-
This compound: The safety data for the final product is not extensively established. It should be handled with care, assuming it may be harmful.[12][13][14]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Knorr pyrazole synthesis using pentane-2,4-dione and hydrazine hydrate remains the most efficient and practical method for its preparation. The detailed experimental protocol and the comprehensive guide to spectroscopic analysis will serve as a valuable resource for researchers in the field. The versatility of this pyrazole derivative as a synthetic intermediate ensures its continued importance in the development of new pharmaceuticals and functional materials.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. keyorganics.net [keyorganics.net]
Spectroscopic Profile of 1-(5-methyl-1H-pyrazol-3-yl)ethanone: A Technical Guide for Researchers
Introduction: The Significance of 1-(5-methyl-1H-pyrazol-3-yl)ethanone in Medicinal Chemistry
This compound, a key heterocyclic ketone, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. The pyrazole moiety is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The precise characterization of this compound through spectroscopic methods is paramount for ensuring the integrity and purity of starting materials in drug discovery pipelines, as well as for the unambiguous identification of its derivatives.
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Isomerism
The structural framework of this compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , presents an interesting case of tautomerism.[1] The pyrazole ring can exist in two tautomeric forms, with the N-H proton residing on either of the two nitrogen atoms. This dynamic equilibrium is a crucial consideration in the interpretation of its spectroscopic data, as it can influence the chemical environment of the constituent atoms.
References
Physical and chemical properties of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal and materials chemistry.[1] Its unique electronic properties and structural stability have made it a privileged scaffold in drug discovery, leading to blockbuster drugs for a range of therapeutic areas.[1] this compound (CAS No: 17357-74-3) is a key derivative, serving as a versatile and highly valuable building block for the synthesis of more complex molecular architectures.[2][3] The presence of three distinct reactive centers—the pyrazole ring, the N-H proton, and the acetyl group—provides chemists with a powerful tool for molecular elaboration.
This technical guide offers a comprehensive overview of the essential physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only core data but also the scientific context behind its synthesis, reactivity, and characterization.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in synthetic chemistry. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 17357-74-3 | [2][3] |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Appearance | White to light yellow crystalline powder (predicted) | |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | - |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | [4] |
Solubility Profile: Like many heterocyclic compounds, the solubility of this compound is dictated by the interplay of its polar and non-polar features. The pyrazole ring's N-H group and the carbonyl oxygen can participate in hydrogen bonding, affording some limited solubility in polar protic solvents like water.[4] However, the overall hydrocarbon framework makes it more readily soluble in common organic solvents such as alcohols, acetone, and chlorinated solvents.[4] This solubility profile is advantageous for its use in a wide range of reaction conditions.
Synthesis and Chemical Reactivity
A Foundational Synthetic Protocol: The Knorr Pyrazole Synthesis
A robust and widely adopted method for synthesizing the 3,5-substituted pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate.
The choice of acetylacetone is causal: its two carbonyl groups exhibit different reactivities, allowing for regioselective cyclization upon reaction with the two nucleophilic centers of hydrazine, leading directly to the desired pyrazole isomer.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[5]
-
Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR, and IR spectroscopy.
A Map of Chemical Reactivity
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites on the this compound scaffold.
-
N-H Acidity and Nucleophilicity: The N-H proton is weakly acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation reactions. This is a primary pathway for introducing diversity at the N-1 position of the pyrazole ring.
-
Carbonyl Electrophilicity: The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for a wide range of transformations, including condensations (e.g., aldol, Claisen-Schmidt), reductions to the corresponding alcohol, or conversion to oximes and hydrazones.[6]
-
Aromatic Substitution: The pyrazole ring itself can undergo electrophilic aromatic substitution. The C-4 position is generally the most activated site for such reactions due to the directing effects of the two nitrogen atoms.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectroscopic data based on analysis of structurally similar pyrazole derivatives.[1][5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | N-H | The N-H proton of pyrazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. |
| ~6.3 | Singlet | 1H | Pyrazole C4-H | This proton is in an electron-rich aromatic environment.[1] |
| ~2.6 | Singlet | 3H | -C(O)CH₃ | Protons of the acetyl methyl group. |
| ~2.3 | Singlet | 3H | Pyrazole C5-CH₃ | Protons of the methyl group attached to the pyrazole ring. |
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ ppm) | Assignment | Rationale |
|---|---|---|
| ~195 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~150 | Pyrazole C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to the methyl group. |
| ~145 | Pyrazole C 3-C(O) | Quaternary carbon of the pyrazole ring attached to the acetyl group. |
| ~108 | Pyrazole C 4-H | The C-4 carbon signal appears at a relatively high field due to the electron-donating effect of the ring nitrogens.[1] |
| ~27 | -C(O)C H₃ | Carbon of the acetyl methyl group. |
| ~14 | Pyrazole C5-C H₃ | Carbon of the C-5 methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3100 (broad) | N-H Stretch | Pyrazole N-H |
| 2950 - 2850 | C-H Stretch | Methyl (CH₃) |
| ~1680 | C=O Stretch | Ketone |
| 1590 - 1550 | C=N / C=C Stretch | Pyrazole Ring |
| ~1290 | C-N Stretch | Pyrazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 124. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 109, or the loss of the entire acetyl group (•COCH₃) to give a fragment at m/z = 81.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The following guidelines are based on safety data sheets for structurally related pyrazole compounds.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a foundational building block in synthetic chemistry, offering a unique combination of stability and reactivity. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional handles make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the creation of novel and impactful chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 17357-74-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 17357-74-3 | SAA35774 [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone and its Derivatives
Foreword for the Researcher
Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of pyrazole derivatives.
While a published single-crystal structure for the specific compound 1-(5-methyl-1H-pyrazol-3-yl)ethanone is not currently available in open literature or crystallographic databases, this guide will provide a robust framework for its analysis. To achieve this, we will present a detailed case study on the recently elucidated crystal structure of a closely related derivative, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate .[1][4] The synthesis of this compound shares a common precursor with our target molecule, making it an excellent and highly relevant exemplar.
This document will navigate you through the synthesis and crystallization, the intricacies of data collection and structure refinement, and the nuanced interpretation of the resulting structural data. By grounding our discussion in a real-world example, we aim to equip you with the practical knowledge and theoretical understanding necessary to confidently approach the crystal structure analysis of novel pyrazole compounds.
Part 1: Synthesis and Crystallization – The Gateway to a Perfect Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical factor determining the success and resolution of the X-ray diffraction experiment.
Synthesis of the Pyrazole Core
The synthesis of many 3- and 5-substituted pyrazoles proceeds through a common intermediate, a pyrazolone, formed by the condensation of a β-ketoester with hydrazine.[1][4] This foundational reaction is a reliable method for generating the core pyrazole heterocycle.
Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask, combine an equimolar mixture of ethyl acetoacetate and hydrazine hydrate in an ethanol solvent.
-
Reaction Execution: Stir the mixture at room temperature for 15-20 minutes. A white precipitate of 3-methyl-1H-pyrazol-5(4H)-one will begin to form.[1]
-
Isolation and Purification: Isolate the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The resulting pyrazolone is the common precursor for our target molecule and the case study compound.
This pyrazolone can then be used to synthesize a variety of derivatives. For our case study, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the pyrazolone is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.[1][4]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often a process of methodical experimentation. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice rather than as an amorphous powder.
Crystallization Protocol (Case Study)
For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, single crystals were successfully grown using the slow evaporation method.[1]
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. For the case study compound, a 1:1 mixture of acetonitrile and ethyl acetate was used.[1] The choice of solvent is critical; it should be one in which the compound has moderate solubility.
-
Creating a Supersaturated Solution: Gently warm the solvent to dissolve the compound completely, creating a saturated solution.
-
Slow Evaporation: Loosely cap the vial or beaker and leave it in a vibration-free environment. As the solvent slowly evaporates over several days, the concentration of the compound will increase, leading to the formation of single crystals. For the case study, orange-red crystals were obtained after one week.[1]
Part 2: Unveiling the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5][6][7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Data Collection: A Step-by-Step Protocol
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The crystal is then mounted on a cryoloop, typically using a cryoprotectant oil to prevent degradation.[8]
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically around 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
Data Collection: A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5] For the case study, data was collected at 90 K.[1]
Structure Solution and Refinement: From Data to Model
-
Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal's space group (which describes its symmetry).
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is known as "solving the phase problem" and is typically done using direct methods or Patterson methods.[9]
-
Structure Refinement: An initial model of the structure is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located in the difference Fourier map and refined using appropriate models.[1][4]
Part 3: Interpreting the Results: A Deep Dive into the Crystal Structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate
The final output of a crystal structure analysis is a wealth of quantitative data that describes the molecule and its interactions within the crystal lattice.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for our case study compound.[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃O₅S |
| Formula Weight | 283.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0632 (4) |
| b (Å) | 10.3951 (4) |
| c (Å) | 20.0163 (7) |
| β (°) | 105.903 (2) |
| Volume (ų) | 2413.31 (15) |
| Z | 8 |
| Temperature (K) | 90 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.0385, wR₂ = 0.0963 |
| Goodness-of-fit on F² | 1.043 |
This data is essential for any publication or database submission and provides a snapshot of the crystal's fundamental properties.
Molecular and Supramolecular Insights
The asymmetric unit of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate contains two crystallographically distinct molecules, designated A and B. While chemically identical, they exhibit different conformations, primarily in the torsion angles between the pyrazole and nitrobenzene rings.[1][4] This highlights the conformational flexibility of the molecule.
The crystal packing is stabilized by a network of intermolecular interactions, including strong N—H···N and N—H···O hydrogen bonds. These interactions link the molecules into a centrosymmetric tetramer, which is further stabilized by π–π stacking interactions.[1][4] Understanding these interactions is crucial for crystal engineering, as they dictate the physical properties of the solid material.[10][11]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. rigaku.com [rigaku.com]
- 8. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Tautomeric Landscapes of 1-(5-methyl-1H-pyrazol-3-yl)ethanone Derivatives: An In-Depth Technical Guide
This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1-(5-methyl-1H-pyrazol-3-yl)ethanone and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical techniques to elucidate the complex equilibria governing these versatile heterocyclic compounds.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the physicochemical and biological properties of drug candidates. For pyrazole-containing scaffolds, which are prevalent in numerous approved pharmaceuticals, understanding tautomeric preferences is critical. The specific tautomer present can profoundly influence a molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. In the case of this compound derivatives, the interplay between annular tautomerism of the pyrazole ring and keto-enol tautomerism of the acetyl side chain presents a fascinating and challenging area of study.
The Dual Nature of Tautomerism in 3-Acetyl-5-methylpyrazoles
The tautomerism in this compound is multifaceted, primarily involving two distinct equilibria:
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two possible tautomers: this compound and 1-(3-methyl-1H-pyrazol-5-yl)ethanone. The relative stability of these tautomers is governed by the electronic effects of the substituents on the pyrazole ring.[1][2]
-
Keto-Enol Tautomerism: The acetyl group at the C3 position can exist in equilibrium with its corresponding enol form. This equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[3][4][5]
These two tautomeric processes can be interconnected, leading to a complex mixture of up to four possible isomers in solution.
Elucidating Tautomeric Preference: A Multi-pronged Approach
A robust investigation of tautomerism in these pyrazole derivatives necessitates a combination of spectroscopic analysis and computational modeling. This integrated approach provides a self-validating system where experimental observations are rationalized by theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is an indispensable tool for identifying and quantifying tautomers in solution.[2][6] Both ¹H and ¹³C NMR provide critical insights, while ¹⁵N NMR can offer even more definitive evidence.
Key Observables:
-
¹H NMR: The chemical shift of the pyrazole N-H proton can be indicative of the dominant tautomer. Additionally, the signals of the methyl and acetyl protons will differ between the tautomers. In cases of rapid interconversion on the NMR timescale, averaged signals may be observed. Lowering the temperature can often slow down this exchange, allowing for the resolution of individual tautomeric signals.[7]
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons of the pyrazole ring are particularly sensitive to the position of the N-H proton. Broadened signals for C3 and C5 at room temperature that resolve into distinct peaks at lower temperatures are a hallmark of a dynamic tautomeric equilibrium.[2]
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms provide a direct probe of their hybridization and protonation state. A "pyrrole-like" nitrogen (bearing a proton) will have a distinctly different chemical shift from a "pyridine-like" nitrogen (sp²-hybridized with a lone pair).[1]
Experimental Protocol: Variable Temperature ¹³C NMR
-
Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Initial Spectrum Acquisition: Record a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10 K, acquiring a spectrum at each temperature point until the signals for C3 and C5 are fully resolved or the solvent freezes.
-
Data Analysis: Integrate the signals corresponding to the C3 and C5 carbons of each tautomer to determine their relative populations at different temperatures.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying the presence of keto and enol forms.[8]
| Tautomeric Form | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Keto | C=O stretch | 1680 - 1720 |
| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 (broad) |
| Enol | C=C stretch | 1600 - 1650 |
Causality in Spectral Interpretation: The presence of a strong absorption band in the 1680-1720 cm⁻¹ region is indicative of the keto tautomer. Conversely, a broad absorption in the high-frequency region (2500-3200 cm⁻¹) coupled with a band around 1600-1650 cm⁻¹ suggests the presence of the enol form, likely stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and a nitrogen atom of the pyrazole ring.[8]
UV-Vis Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy can be employed to study tautomeric equilibria, particularly when the different tautomers possess distinct chromophores. The keto and enol forms, for example, will exhibit different λ_max_ values due to differences in their conjugated systems. Solvent polarity can induce shifts in the absorption maxima (solvatochromism), providing further clues about the nature of the dominant tautomer in different environments.
X-ray Crystallography: Definitive Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. This technique can reveal crucial details about intramolecular hydrogen bonding and intermolecular interactions that stabilize a particular tautomer in the crystal lattice. For instance, studies on related acyl-pyrazolones have shown the prevalence of the enol form in the solid state, stabilized by a strong intramolecular O-H···O or O-H···N hydrogen bond.[9][10]
Computational Chemistry: Predicting Tautomer Stability
Density Functional Theory (DFT) and ab initio calculations are powerful predictive tools for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict the equilibrium constant. These calculations can also simulate spectroscopic data (NMR chemical shifts, IR frequencies), which can then be compared with experimental results for validation.[11][12][13]
Workflow for Computational Analysis:
Caption: Computational workflow for tautomer analysis.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers can be shifted by several factors:
-
Substituent Effects: The electronic nature of other substituents on the pyrazole ring significantly impacts the annular tautomeric equilibrium. Electron-donating groups (like methyl) tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent. Conversely, electron-withdrawing groups favor the tautomer where the N-H proton is on the adjacent nitrogen.[1][2]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound effect on the tautomeric equilibrium. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, potentially shifting the equilibrium compared to non-polar aprotic solvents.[2]
-
Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring through intramolecular hydrogen bonding, for instance between an enolic hydroxyl group and a pyrazole nitrogen, can significantly favor the enol tautomer.[5][9][10]
Case Study: Tautomerism of 4-acetyl-3(5)-amino-5(3)-methylpyrazole
A computational and spectroscopic study of 4-acetyl-3(5)-amino-5(3)-methylpyrazole revealed that the 5-amino-3-methyl tautomer is slightly more stable than the 3-amino-5-methyl form.[8][14] This preference is attributed to the stabilizing effect of an intramolecular hydrogen bond between the amino group and the acetyl carbonyl oxygen. This interaction also enhances the conjugation of the amino and carbonyl groups with the pyrazole ring.[8][14]
Caption: Tautomeric equilibria in 3-acetyl-5-methylpyrazole.
Conclusion
The tautomeric behavior of this compound derivatives is a complex interplay of annular and side-chain equilibria. A thorough understanding of these phenomena is essential for predicting the properties and behavior of these compounds in medicinal chemistry and drug development. By employing a synergistic approach that combines high-resolution spectroscopic techniques with robust computational methods, researchers can confidently characterize the tautomeric landscape of these important heterocyclic systems, thereby enabling more rational drug design and development.
References
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keto-enol_tautomerism [chemeurope.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. researchgate.net [researchgate.net]
- 12. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-acetyl-3(5)-amino-5(3)-methylpyrazole [amkcs.ch.bme.hu]
Introduction: The Significance of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
An In-depth Technical Guide to the Starting Materials for 1-(5-methyl-1H-pyrazol-3-yl)ethanone Synthesis
This compound is a pivotal heterocyclic ketone that serves as a versatile building block in the landscape of pharmaceutical and agrochemical research. Its structural motif, featuring a pyrazole ring substituted with methyl and acetyl groups, is a common scaffold in a multitude of biologically active compounds. The strategic importance of this molecule lies in the reactivity of its functional groups, which allows for extensive derivatization to explore new chemical space in drug discovery programs. This guide provides a comprehensive analysis of the primary synthetic pathways to this key intermediate, with a detailed focus on the selection of starting materials, the underlying reaction mechanisms, and field-proven experimental protocols.
Primary Synthetic Pathway: Knorr Pyrazole Synthesis
The most direct and industrially scalable route to this compound is the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] The success of this synthesis hinges on the judicious selection and preparation of the appropriate dicarbonyl precursor.
Core Starting Materials
-
Ethyl 2,4-dioxopentanoate (Ethyl Acetopyruvate): This β-keto ester is the cornerstone starting material for the Knorr synthesis of the target molecule. Its structure contains the requisite carbon framework that, upon reaction with hydrazine, will form the desired pyrazole ring with the correct substitution pattern.[4]
-
Hydrazine Hydrate (N₂H₄·H₂O): As the source of the two adjacent nitrogen atoms in the pyrazole ring, hydrazine hydrate is the essential binucleophilic reagent.[5][6] It readily reacts with the two carbonyl groups of the dicarbonyl component to facilitate cyclization.
Reaction Mechanism and Regioselectivity
The Knorr synthesis proceeds via a well-established condensation-cyclization mechanism.[7]
-
Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of ethyl 2,4-dioxopentanoate. This step forms a hydrazone intermediate.
-
Regioselectivity: A critical aspect of this synthesis is controlling which carbonyl group reacts first. For the synthesis of this compound, the initial attack should preferably occur at the C4-keto group (the acetyl ketone). This is often directed by the reaction conditions, as the C2-keto group is adjacent to the electron-withdrawing ester group, making it slightly less electrophilic.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the C2-keto group).
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring. Subsequent hydrolysis of the ethyl ester under the reaction or workup conditions, followed by decarboxylation, is sometimes a side reaction, but the primary pathway leads to the formation of the pyrazole with an ester group, which can then be converted to the target ketone. However, the direct formation of the acetylpyrazole is often achieved.
The reaction between ethyl 2,4-dioxopentanoate and hydrazine hydrate yields two potential regioisomers. The desired product, this compound, is formed alongside its isomer, 1-(3-methyl-1H-pyrazol-5-yl)ethanone. The ratio of these isomers can be influenced by factors such as pH and temperature, but separation is often required.
Workflow for Knorr Pyrazole Synthesis
Caption: Knorr synthesis workflow.
Experimental Protocol: Knorr Synthesis
Objective: To synthesize this compound from ethyl 2,4-dioxopentanoate and hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the desired product.
| Parameter | Value | Reference |
| Key Reactant | Ethyl 2,4-dioxopentanoate | [4] |
| Co-Reactant | Hydrazine Hydrate | [5] |
| Solvent | Ethanol or Acetic Acid | [7] |
| Temperature | Reflux | [7] |
| Typical Yield | 60-80% (may vary) | N/A |
Alternative Synthetic Pathway: Modification of a Pre-formed Pyrazole Ring
An alternative strategy involves the synthesis of the target molecule by functionalizing a pre-existing pyrazole scaffold. This route can be advantageous if the pyrazole precursor is readily available or if this pathway offers better control over regioselectivity.
Core Starting Materials
-
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound serves as the pyrazole backbone. It is commercially available and can also be synthesized from 3,5-dimethylpyrazole by selective oxidation.[8][9]
-
Activating Agent: A reagent to convert the carboxylic acid into a more reactive species, such as thionyl chloride (SOCl₂) or oxalyl chloride, is required.
-
Methylating Agent: A source of a methyl nucleophile, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), is needed to form the acetyl group.
Reaction Mechanism
-
Activation: The carboxylic acid is first converted to a highly reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.
-
Acylation: The resulting acyl chloride is then reacted with a methyl organometallic reagent. This reaction must be carefully controlled to prevent the over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. The use of a Weinreb amide intermediate is a common strategy to prevent this over-addition.
Workflow for Pyrazole Modification
Caption: Synthesis via pyrazole functionalization.
Experimental Protocol: Pyrazole Modification
Objective: To synthesize this compound from 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Acid Chloride Formation: Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.
-
Acylation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add a solution of methylmagnesium bromide (1.1 eq) in THF. Stir the reaction at -78 °C for 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.
| Parameter | Value | Reference |
| Key Reactant | 5-Methyl-1H-pyrazole-3-carboxylic acid | [8][10] |
| Activating Agent | Oxalyl Chloride/SOCl₂ | [11] |
| Methylating Agent | Methylmagnesium Bromide | N/A |
| Solvent | DCM, THF | N/A |
| Temperature | -78 °C to RT | N/A |
Synthesis of the Key Starting Material: Ethyl 2,4-dioxopentanoate
The availability of ethyl 2,4-dioxopentanoate is critical for the primary synthetic route. It is typically prepared via a Claisen condensation.[12]
Core Starting Materials
-
Diethyl Oxalate: This diester serves as the acylating agent in the Claisen condensation.
-
Acetone: Acetone provides the enolizable ketone component.
-
Base: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the acetone and initiate the condensation.
Reaction Mechanism: Claisen Condensation
The reaction begins with the deprotonation of acetone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl product, ethyl 2,4-dioxopentanoate.
Workflow for Claisen Condensation
Caption: Synthesis of the diketone precursor.
Conclusion
The synthesis of this compound is most reliably achieved through the Knorr pyrazole synthesis, which relies on the key starting material, ethyl 2,4-dioxopentanoate, and hydrazine. The preparation of this dicarbonyl precursor via a Claisen condensation is a critical enabling step. While alternative routes involving the functionalization of a pre-formed pyrazole ring exist, the Knorr synthesis remains the most direct and widely adopted method in both academic and industrial settings. A thorough understanding of these synthetic strategies and the causality behind the choice of starting materials and reaction conditions is essential for researchers and drug development professionals aiming to utilize this valuable heterocyclic building block.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Ethyl 2,4-dioxopentanoate | Research Chemical [benchchem.com]
- 5. irjmets.com [irjmets.com]
- 6. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
- 10. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Methyl-1H-pyrazol-3-yl)ethanone (CAS 17357-74-3) for Researchers in Drug Development
This guide provides a comprehensive overview of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone, a key building block in the synthesis of targeted therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, applications, and handling, with a focus on its role in the creation of next-generation kinase inhibitors.
Core Compound Profile
This compound, registered under CAS number 17357-74-3, is a heterocyclic ketone featuring a pyrazole ring. This structural motif is of significant interest in medicinal chemistry due to the pyrazole core's ability to participate in various non-covalent interactions with biological targets, rendering it a privileged scaffold in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17357-74-3 | [1] |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Note: Detailed experimental physical properties such as melting point, boiling point, and specific solubility data are not consistently reported across public sources. Researchers should verify these parameters upon receipt of the compound.
Strategic Importance in Kinase Inhibitor Synthesis
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of highly specific kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound provides a robust scaffold for the development of drugs targeting these critical pathways.
Role in IRAK4 Inhibitor Development
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2] Overactivation of these pathways is implicated in a range of inflammatory and autoimmune diseases.[2] this compound serves as a foundational fragment for the construction of potent and selective IRAK4 inhibitors.[3][4][5] The pyrazole core can be strategically functionalized to occupy the ATP-binding pocket of the IRAK4 kinase domain, leading to the inhibition of downstream inflammatory signaling.
A Key Component in Covalent KRAS G12C Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, has been a focus of intense drug development efforts. This compound is a crucial building block in the synthesis of novel, covalent inhibitors targeting the KRAS G12C mutant protein.[6] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the protein in an inactive state and thereby halting downstream oncogenic signaling. The pyrazole moiety in these inhibitors often serves to anchor the molecule in a specific pocket of the protein, enhancing binding affinity and selectivity.[7]
Synthetic Workflow and Methodologies
The utility of this compound is best illustrated through its incorporation into multi-step synthetic routes. Below is a generalized workflow representing its use in the synthesis of a hypothetical kinase inhibitor, followed by a detailed experimental protocol.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow where this compound is modified and coupled with other fragments to generate a final, biologically active molecule.
Exemplary Experimental Protocol: Synthesis of a Pyrazole-based Intermediate
The following protocol is a representative example of how this compound can be utilized in a synthetic sequence, adapted from methodologies described in the literature.
Objective: To synthesize a functionalized pyrazole intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Reagent for functional group transformation (e.g., N-Bromosuccinimide for bromination)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Reagent Addition: Slowly add the functionalizing reagent (e.g., N-Bromosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for bromination reactions). Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
-
Characterization: Characterize the purified intermediate by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10][11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][11][12] Avoid formation of dust and aerosols.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on general knowledge of related compounds. Researchers must consult the SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.
Sourcing and Procurement
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery.
Table 2: Selected Suppliers of this compound
| Supplier | Website |
| BLDpharm | --INVALID-LINK--[1] |
| Sigma-Aldrich | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| A-ChemTek | --INVALID-LINK-- |
Note: Availability and product specifications should be confirmed directly with the suppliers.
Conclusion
This compound is a valuable and versatile building block for the synthesis of targeted therapeutics, particularly in the fields of oncology and immunology. Its pyrazole core provides a robust scaffold for the development of potent and selective kinase inhibitors, including those targeting IRAK4 and KRAS G12C. A thorough understanding of its properties, synthetic applications, and handling is essential for researchers aiming to leverage this compound in their drug discovery programs.
References
- 1. 17357-74-3|this compound|BLD Pharm [bldpharm.com]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. angenechemical.com [angenechemical.com]
- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]
A Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Executive Summary
This guide provides an in-depth retrosynthetic analysis for the heterocyclic compound 1-(5-methyl-1H-pyrazol-3-yl)ethanone, a valuable building block in medicinal chemistry and materials science. We will deconstruct the target molecule to its fundamental precursors through a logical series of disconnections rooted in established chemical principles. The primary synthetic strategy detailed herein revolves around the renowned Knorr pyrazole synthesis, a robust method for constructing the pyrazole core. The forward synthesis is elaborated through detailed, step-by-step protocols for the preparation of key intermediates, including the requisite 1,3-dicarbonyl compound, its cyclocondensation with hydrazine, and the final functional group manipulation to yield the target ketone. This document is intended for researchers and professionals in organic synthesis, offering both strategic insight and practical, actionable methodologies.
Principles of Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages known as "disconnections." Each disconnection corresponds to a known and reliable chemical reaction performed in the reverse direction. Key strategies involve identifying functional groups that can be interconverted (Functional Group Interconversion, FGI) and recognizing bond patterns that suggest specific synthetic reactions. This logical process illuminates multiple potential synthetic routes, allowing the chemist to select the most efficient and practical pathway.
Deconstruction of the Target Molecule
The target molecule, this compound, possesses a core 1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at two positions: a methyl group (-CH3) at the C5 position and an acetyl group (-COCH3) at the C3 position.
Target Molecule Structure:
-
Core Scaffold: 1H-Pyrazole
-
C3 Substituent: Acetyl group
-
C5 Substituent: Methyl group
The primary challenge in its synthesis is the regioselective installation of these two different substituents onto the pyrazole core. A direct synthesis from a simple precursor is often complicated by the formation of regioisomers.[1] Therefore, a more controlled, multi-step approach is preferable.
Primary Retrosynthetic Pathway: A Two-Stage Disconnection
Our analysis begins by simplifying the target molecule through a strategic FGI, followed by a disconnection of the heterocyclic core itself.
Stage 1: Functional Group Interconversion (FGI)
The C3-acetyl group is a prime candidate for our initial disconnection. Ketones can be synthesized from carboxylic acid derivatives through well-established methods that offer excellent control and prevent side reactions. By disconnecting the C-C bond between the pyrazole ring and the acetyl carbonyl, we simplify the target to a more fundamental intermediate: 5-methyl-1H-pyrazole-3-carboxylic acid (or its corresponding ester). This approach is synthetically sound, as the conversion of a carboxylic ester to a methyl ketone is a high-yielding transformation.
References
The Pyrazole Core: A Centennial Journey from Serendipitous Discovery to Blockbuster Drugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its journey began with a serendipitous discovery in 1883 by German chemist Ludwig Knorr, leading to the development of Antipyrine, one of the first synthetic drugs to achieve widespread clinical use. This guide provides a comprehensive technical overview of the history, discovery, and evolving synthetic strategies for pyrazole-containing compounds. It delves into the fundamental chemical properties that make the pyrazole scaffold a "privileged structure" in drug design and explores the mechanistic basis for the therapeutic success of blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. Detailed experimental protocols for classical and modern synthetic methodologies are provided, alongside an analysis of structure-activity relationships that guide contemporary drug discovery efforts.
Introduction: The Unique Chemistry of the Pyrazole Nucleus
Pyrazole is a planar, five-membered aromatic heterocycle with the molecular formula C₃H₄N₂.[1] The ring system's unique electronic configuration, endowed by its two adjacent nitrogen atoms, confers a remarkable balance of chemical properties. One nitrogen atom (N1) is pyrrole-like, contributing its lone pair of electrons to the 6π-electron aromatic system, while the other (N2) is pyridine-like, with its non-bonding lone pair residing in an sp² hybrid orbital in the plane of the ring.[1][2]
This arrangement results in several key characteristics that are highly advantageous for medicinal chemistry:
-
Aromatic Stability: The delocalized 6π-electron system gives the pyrazole ring significant aromatic character and thermodynamic stability.[1]
-
Amphoteric Nature: The presence of both a weakly acidic N-H proton at the N1 position and a weakly basic sp²-hybridized nitrogen at the N2 position allows pyrazole to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][3]
-
Tunable Reactivity: The electron distribution within the ring directs electrophilic substitution to the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack, particularly if a leaving group is present.[2] This predictable reactivity allows for controlled functionalization and the generation of diverse molecular libraries.
-
Metabolic Stability: The pyrazole core is generally resistant to oxidative and reductive metabolic degradation, a desirable trait for drug candidates.[4]
These foundational properties have established the pyrazole moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets with high affinity.
The Genesis: Ludwig Knorr and the Birth of Synthetic Medicine
The history of pyrazoles is inextricably linked to the dawn of the synthetic pharmaceutical industry. In 1883, while attempting to synthesize quinine derivatives, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, made an unexpected discovery.[5][6] By reacting phenylhydrazine with ethyl acetoacetate, he did not obtain the expected quinoline structure but instead produced a new heterocyclic compound.[7] This reaction, now known as the Knorr Pyrazole Synthesis , yielded 3-methyl-1-phenyl-1H-pyrazol-5-ol.[3][5]
Working with pharmacologists at Hoechst, Knorr quickly derivatized this new core.[8] Methylation of his initial product led to the creation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound he named Antipyrine (also known as phenazone).[8][9][10] Patented in 1883, Antipyrine proved to have potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[10][11] It became the first synthetic drug to be widely commercialized and dominated the global analgesic market until the rise of Aspirin.[5][8] This seminal discovery not only introduced the world to the therapeutic potential of pyrazoles but also demonstrated that purely synthetic molecules could serve as effective medicines, catalyzing the growth of the modern pharmaceutical industry.
The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
The foundational Knorr synthesis paved the way for over a century of innovation in pyrazole construction. The choice of synthetic route is critical, as it dictates the substitution pattern and regioselectivity of the final product, which in turn governs its biological activity.
The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis remains one of the most common and versatile methods for preparing pyrazoles and pyrazolones.[12] It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[3][7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Causality in Experimental Choice: The primary advantage of the Knorr synthesis is its use of readily available starting materials. However, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as this can lead to the formation of two different regioisomers.[12][13] Controlling the reaction conditions (e.g., pH, solvent, temperature) is crucial to selectively favor the desired isomer, a key consideration in any targeted drug synthesis campaign.
Detailed Experimental Protocol: The Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [7]
-
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
-
Procedure:
-
Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a suitable reaction vessel.
-
Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, often accompanied by a noticeable warming of the mixture.
-
Heat the reaction mixture on a water bath to drive the reaction to completion through cyclization and elimination of water and ethanol.
-
Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, solidifies.
-
Collect the solid product. For enhanced purity, modern protocols would include a recrystallization step from a solvent such as ethanol.
-
Visualization of the Knorr Synthesis Workflow
Caption: Workflow for the original Knorr Pyrazole Synthesis.
Other Classical and Modern Synthetic Routes
While the Knorr synthesis is a workhorse, other methods have been developed to provide alternative pathways and access to different substitution patterns.
| Synthesis Method | Key Reactants | Key Features & Rationale |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, Hydrazine | A related classical method, useful for preparing pyrroles and furans, but less common for pyrazoles.[14] |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | A highly efficient, atom-economical method first discovered by Buchner.[15] It is a powerful tool in modern synthesis and bioorthogonal chemistry as it forms the pyrazole ring without breaking any σ-bonds. |
| Reaction of α,β-Unsaturated Carbonyls | Chalcones (α,β-unsaturated ketones), Hydrazine | This method involves the initial formation of a pyrazoline intermediate via Michael addition, which is then oxidized to the aromatic pyrazole. The choice of oxidant is key to achieving good yields.[12] |
| Vilsmeier-Haack Reaction | Hydrazones, POCl₃/DMF | A method used to introduce a formyl group at the C4 position of the pyrazole ring, providing a handle for further functionalization.[13] |
Pyrazoles in Modern Medicine: From Mechanism to Market
The versatility of the pyrazole scaffold has led to its incorporation into a vast number of clinically successful drugs.[16][17] The pyrazole core often serves as a bioisostere for other functional groups or provides a rigid framework to correctly orient pharmacophoric elements for optimal target binding.
Case Study: Celecoxib (Celebrex®) - A Revolution in Anti-Inflammatory Therapy
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial because COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated during inflammation. Traditional NSAIDs inhibit both, leading to gastrointestinal side effects.
Mechanism of Action & the Role of the Pyrazole Core: Celecoxib's selectivity is a direct result of its structure. The COX-2 active site has a larger, flexible side pocket compared to the narrower channel of the COX-1 active site. The bulky trifluoromethyl (-CF₃) group on one of the aryl rings of Celecoxib can fit into this side pocket. The central pyrazole ring acts as a rigid scaffold, holding the two aryl groups in the precise orientation required for this selective binding. The sulfonamide group (-SO₂NH₂) on the other aryl ring forms a critical hydrogen bond with a key residue (His90) within the COX-2 active site, anchoring the drug firmly in place.
Visualization of Celecoxib's Selective Inhibition
Caption: Celecoxib's pyrazole core orients functional groups for selective COX-2 binding.
Other Landmark Pyrazole-Containing Drugs
The success of pyrazoles extends far beyond anti-inflammatory agents.
| Drug Name (Brand) | Therapeutic Area | Mechanism of Action & Role of Pyrazole Ring |
| Sildenafil (Viagra®) | Erectile Dysfunction | Potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The pyrazole ring is part of the fused pyrazolopyrimidinone core, which mimics the purine ring of the natural substrate, cGMP. |
| Rimonabant (Acomplia®) | Anti-obesity (Withdrawn) | Selective cannabinoid receptor 1 (CB1) antagonist. The 1,5-diarylpyrazole structure was key to its antagonist activity. |
| Fipronil | Agrochemical (Insecticide) | A broad-spectrum phenylpyrazole insecticide. It acts by blocking GABA-gated chloride channels in insects, leading to CNS disruption. |
| Edaravone (Radicava®) | Amyotrophic Lateral Sclerosis (ALS) | A pyrazolone derivative that acts as a potent antioxidant and free radical scavenger, believed to reduce oxidative stress that contributes to neuronal death.[5] |
| Metamizole (Novalgin®) | Analgesic, Antipyretic | A pyrazolone derivative and prodrug synthesized in 1920.[6] It is a potent, non-opioid analgesic with additional spasmolytic properties.[6] |
Conclusion and Future Outlook
From its unexpected synthesis in 1883 to its central role in blockbuster pharmaceuticals and essential agrochemicals, the pyrazole core has demonstrated remarkable and enduring value. Its unique combination of aromaticity, hydrogen bonding capability, and synthetic tractability ensures its continued prominence in the field of drug discovery. Current research continues to explore pyrazole derivatives for a wide range of therapeutic areas, including oncology, virology, and neurodegenerative diseases.[16][18] The development of new catalytic and green synthetic methods will further expand access to novel pyrazole structures.[12] The legacy of Ludwig Knorr's foundational work continues to unfold, with the humble pyrazole ring poised to be at the heart of therapeutic innovations for the next century and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Metamizole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 14. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Pyrazole Ethanone Skeleton: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized with an ethanone moiety, the resulting pyrazole ethanone skeleton emerges as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, diverse pharmacological actions, and structure-activity relationships of pyrazole ethanone derivatives. We delve into their mechanisms of action as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed experimental protocols and molecular pathway diagrams. This document serves as a vital resource for researchers aiming to harness the therapeutic potential of this versatile chemical entity.
Introduction: The Significance of the Pyrazole Core
Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide array of biological activities.[1][2] This versatility has led to their incorporation into numerous approved drugs, including the potent anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The pyrazole ring's unique electronic properties, ability to participate in hydrogen bonding, and synthetic accessibility make it an attractive starting point for drug design.[3] The addition of an ethanone skeleton to this core structure provides a key point for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The general synthesis of pyrazole ethanone derivatives often begins with the synthesis of an intermediate chalcone (an α,β-unsaturated ketone), followed by a cyclization reaction with a hydrazine derivative.[4][5] This modular synthesis allows for the creation of large libraries of compounds for screening.
Major Biological Activities and Mechanisms of Action
The pyrazole ethanone scaffold has been successfully exploited to develop agents for various therapeutic areas. The most prominent of these are detailed below.
Anti-inflammatory Activity: Targeting COX-2
Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the selective COX-2 inhibitor, Celecoxib.[6][7]
Mechanism of Action: Inflammation is a physiological response to harmful stimuli, but chronic inflammation can lead to various diseases.[8] Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[9] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[9]
Many traditional Non-Steroidal Anti-inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[7][9] Pyrazole derivatives like Celecoxib possess a diaryl-substituted pyrazole structure that allows for selective binding to the larger, more flexible active site of the COX-2 enzyme, sparing COX-1.[6][9] This selective inhibition blocks the production of pro-inflammatory prostaglandins, resulting in potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal issues.[6][9]
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Selective inhibition of COX-2 by pyrazole ethanone derivatives.
Anticancer Activity: A Multi-Targeted Approach
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines, including breast, colon, and liver cancer.[10][11][12] Their mechanism of action is often multi-faceted, involving the inhibition of key proteins that regulate cell growth, proliferation, and survival.[13]
Key Molecular Targets:
-
Protein Kinases: Many pyrazole-scaffold compounds act as protein kinase inhibitors (PKIs).[14][15] Kinases are crucial enzymes in signaling pathways that are frequently dysregulated in cancer.[3] Targets include Cyclin-Dependent Kinases (CDKs), which control the cell cycle, and receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in cell growth and angiogenesis.[11][13][16] By blocking the ATP-binding site of these kinases, pyrazole derivatives can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit tumor growth.[13][17]
-
Tubulin Polymerization: Some pyrazole derivatives interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[13]
-
DNA Binding: Certain pyrazole analogs have been shown to interact with DNA, potentially leading to DNA damage and cell death.[13]
Structure-Activity Relationship (SAR): SAR studies have shown that substitutions on the pyrazole ring significantly influence anticancer efficacy.[11][13] For example, incorporating specific aryl groups can enhance binding to the active sites of target enzymes like CDKs or VEGFR-2, leading to increased potency.[11][13]
Experimental Workflow: From Synthesis to Anticancer Evaluation
Caption: General workflow for anticancer drug discovery with pyrazoles.
Antimicrobial Activity
The pyrazole ethanone scaffold has also demonstrated significant potential as an antibacterial and antifungal agent.[1][18][19] These compounds have been shown to be effective against a range of pathogens, including Gram-positive bacteria like S. aureus, Gram-negative bacteria like E. coli, and fungi such as C. albicans.[1][18][19]
Mechanism of Action: While the exact mechanisms can vary, some pyrazole derivatives function by inhibiting essential bacterial enzymes. For instance, certain 1-acetyl-pyrazole derivatives have been developed as potent inhibitors of FabH (β-ketoacyl-acyl carrier protein synthase III), an enzyme crucial for initiating fatty acid biosynthesis in bacteria.[20] Since this pathway is essential for bacterial survival and is conserved across many species, FabH is an attractive target for new antibacterial drugs.[20]
Experimental Protocols and Methodologies
To ensure scientific rigor, the evaluation of pyrazole ethanone derivatives must follow standardized and validated protocols.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[10][21]
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole ethanone derivatives against a specific cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pyrazole ethanone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole ethanone derivatives in a complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)
This protocol assesses the ability of compounds to inhibit COX-1 and COX-2 enzymes, determining their potency and selectivity.[5][8]
Objective: To measure the IC50 values of pyrazole ethanone derivatives for COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme kits (commercially available)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) reagents for detecting Prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Reaction Setup: In separate wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Compound Addition: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control well with no inhibitor.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA. The intensity of the color developed is inversely proportional to the amount of PGE2 produced.
-
Data Analysis: Measure absorbance using a plate reader. Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of pyrazole ethanone derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.
| Compound Class | Target | Key Substituents | IC50 Range | Reference |
| Diaryl Pyrazoles | COX-2 | 4-Sulfonamide or 4-methylsulfonylphenyl group | 0.01 - 1.5 µM | [7][8] |
| Pyrazole-Thiadiazole Hybrids | EGFR | 4-Nitrophenyl on pyrazole, various amines on thiadiazole | 10 - 50 µM | [21] |
| Pyrazole-Indole Hybrids | CDK2 | Indole moiety linked to pyrazole | 0.07 - 0.1 µM | [13] |
| Ferrocene-Pyrazole Hybrids | HCT-116 Cells | Ferrocene and amino groups | 3.12 µM | [10] |
| 1-Acetyl-Pyrazoles | E. coli FabH | 4-Fluorophenyl and 4-methoxyphenyl groups | Potent Inhibition | [20] |
Key SAR Insights:
-
For COX-2 Inhibition: A sulfonamide or methylsulfonyl group at the para-position of one of the phenyl rings is often crucial for high potency and selectivity, as seen in Celecoxib.[6][9]
-
For Anticancer Activity: The presence of electron-withdrawing or electron-donating groups on the aryl rings can significantly modulate activity against different cancer cell lines.[10][13] Hybrid molecules combining the pyrazole core with other heterocyclic systems like indole or thiadiazole often show enhanced potency by interacting with multiple targets.[8][13][21]
-
For Antimicrobial Activity: Lipophilicity and specific substitutions that mimic the natural substrate of the target enzyme (like FabH) are key drivers of activity.[20]
Conclusion and Future Perspectives
The pyrazole ethanone skeleton is undeniably a privileged structure in medicinal chemistry, providing a robust and versatile framework for the development of novel therapeutic agents. Its success is rooted in its synthetic tractability and its ability to be decorated with various functional groups to achieve potent and selective interactions with a wide range of biological targets. The well-established anti-inflammatory properties, coupled with the rapidly growing body of evidence for its anticancer and antimicrobial potential, ensure that this scaffold will remain a focal point of drug discovery research.
Future efforts should focus on creating hybrid molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer. Furthermore, the application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to accelerate the design of next-generation pyrazole ethanone-based drugs with improved efficacy and safety profiles.[5][22]
References
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: Application Notes and Protocols for 1-(5-methyl-1H-pyrazol-3-yl)ethanone in Medicinal Chemistry
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][2] This guide focuses on a particularly valuable building block, 1-(5-methyl-1H-pyrazol-3-yl)ethanone , and provides a comprehensive overview of its synthesis and application in the development of next-generation therapeutics.
Chemical Profile and Strategic Importance
This compound is a bifunctional molecule possessing a reactive ketone group and a pyrazole ring amenable to substitution. This dual reactivity makes it an ideal starting material for the synthesis of a diverse library of compounds. The methyl group at the 5-position of the pyrazole ring can influence the molecule's steric and electronic properties, which can be fine-tuned to optimize binding to a specific biological target.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17357-74-3[3] |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Synthetic Protocols
The synthesis of this compound is a multi-step process that begins with the well-established Knorr pyrazole synthesis. The following protocol provides a reliable method for its preparation in a laboratory setting.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate)
This initial step involves the cyclization of ethyl acetoacetate with hydrazine hydrate.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.0 eq).
-
Add ethanol to dissolve the ethyl acetoacetate.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol details the selective C-acylation of the intermediate 3-methyl-1H-pyrazol-5(4H)-one. To prevent O-acylation, a calcium hydroxide complex is formed to protect the hydroxyl group of the enol tautomer.[4][5][6][7][8]
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one (from Protocol 1)
-
Calcium hydroxide
-
Anhydrous dioxane or tetrahydrofuran (THF)
-
Acetyl chloride
-
Hydrochloric acid (10% aqueous solution)
-
Dichloromethane or ethyl acetate for extraction
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous dioxane or THF.
-
Add calcium hydroxide (2.0 eq) to the solution and stir vigorously.
-
Heat the mixture to reflux for 30-60 minutes to facilitate the formation of the calcium complex. The mixture will become a thick paste.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the cooled and stirred suspension.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 10% hydrochloric acid to decompose the calcium complex.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 17357-74-3 | SAA35774 [biosynth.com]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(5-Methyl-1H-pyrazol-3-yl)ethanone as a Versatile Building Block for Heterocyclic Synthesis
<
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] Compounds incorporating this five-membered aromatic heterocycle, which contains two adjacent nitrogen atoms, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4][5][6][7] A prime example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug, which features a diaryl pyrazole core.[2][3][8] The versatility of the pyrazole ring stems from its multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
This guide focuses on 1-(5-methyl-1H-pyrazol-3-yl)ethanone , a highly valuable and versatile building block for the synthesis of a wide array of complex heterocyclic systems. Its bifunctional nature, possessing both a reactive ketone and a pyrazole ring with nucleophilic and electrophilic sites, makes it an ideal starting material for constructing fused heterocyclic compounds such as pyrazolopyrimidines and pyrazolopyridines. These fused systems are of significant interest in drug discovery, as they often exhibit enhanced biological activity and improved pharmacokinetic profiles.
This document provides a comprehensive overview of the synthetic utility of this compound, detailing its preparation and showcasing its application in the synthesis of medicinally relevant heterocyclic scaffolds. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Building Block: this compound
The most common and efficient method for the synthesis of this compound is through the Knorr pyrazole synthesis, a classic and reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9][10][11] In this case, the reaction involves the condensation of 2,4-pentanedione (acetylacetone) with hydrazine hydrate.
Reaction Scheme: Knorr Pyrazole Synthesis
The Knorr synthesis proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[10][11] The use of a catalytic amount of acid can facilitate the reaction.[8][9][11]
Caption: Knorr synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the Knorr pyrazole synthesis.[10]
Materials:
-
2,4-Pentanedione (Acetylacetone)
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-pentanedione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Self-Validation and Characterization:
-
Yield: Typically high, often exceeding 80%.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic peaks for the pyrazole NH proton, the pyrazole CH proton, and the two methyl groups.
Part 2: Application in the Synthesis of Fused Heterocycles
The synthetic utility of this compound lies in its ability to undergo condensation reactions with various binucleophiles, leading to the formation of fused heterocyclic systems. The ketone functionality provides a reactive site for initial condensation, while the pyrazole ring can participate in subsequent cyclization reactions.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activities, including protein kinase inhibition, making them attractive targets in cancer therapy.[12][13] The synthesis of these compounds can be achieved through the condensation of this compound with various 1,3-dielectrophiles, followed by cyclization. A common strategy involves the reaction with a β-ketoester or a related compound.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(5-methyl-1H-pyrazol-3-yl)ethanone in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Therapy
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, particularly in the development of potent anti-inflammatory drugs.[1][2][3] Its structural versatility and favorable physicochemical properties have led to the creation of highly successful therapeutics, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4] The effectiveness of pyrazole-containing compounds lies in their ability to inhibit key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2] This application note delves into the pivotal role of a specific, highly versatile building block, 1-(5-methyl-1H-pyrazol-3-yl)ethanone , in the synthesis of a new generation of anti-inflammatory agents. We will explore the key synthetic pathways, provide detailed experimental protocols, and discuss the rationale behind the molecular design.
Core Synthetic Strategy: From Pyrazole Ethanone to Bioactive Heterocycles
The primary synthetic route leveraging this compound for the generation of anti-inflammatory candidates is a robust two-step process. This strategy first involves the synthesis of chalcone intermediates, which are then cyclized to form the desired bioactive pyrazoline or pyrazole derivatives.
-
Step 1: Claisen-Schmidt Condensation to Form Pyrazole-Chalcones. The methyl ketone group of this compound serves as an excellent starting point for the Claisen-Schmidt condensation.[2][5] This base-catalyzed reaction with a variety of aromatic aldehydes produces α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not merely intermediates but often possess intrinsic anti-inflammatory and antioxidant properties.[6]
-
Step 2: Cyclization to Pyrazoline/Pyrazole Heterocycles. The chalcone intermediates, with their reactive α,β-unsaturated ketone moiety, are readily converted into more complex heterocyclic systems. Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazoline or pyrazole rings, respectively.[7][8] This cyclization step is crucial for locking the molecule into a conformation that is often optimal for binding to the active sites of inflammatory enzymes.
This two-step approach offers significant modularity, allowing for the introduction of diverse substituents on the aromatic aldehyde in the first step, and on the hydrazine derivative in the second. This enables the creation of large libraries of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow from this compound to the target anti-inflammatory agents.
Caption: General synthetic workflow for the preparation of pyrazoline-based anti-inflammatory agents.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of pyrazole-chalcones and their subsequent conversion to pyrazoline derivatives.
Protocol 1: General Procedure for the Synthesis of Pyrazole-Chalcones via Claisen-Schmidt Condensation
Objective: To synthesize a pyrazole-chalcone intermediate from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (20-30 mL).
-
Cool the flask in an ice bath with continuous stirring.
-
Prepare a 10-20% aqueous solution of NaOH or KOH. Slowly add the base dropwise to the ethanolic solution of the reactants.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid (the chalcone) is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole-chalcone.
Expected Yields: 70-90%
Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives from Pyrazole-Chalcones
Objective: To synthesize a pyrazoline-based anti-inflammatory agent from a pyrazole-chalcone intermediate.
Materials:
-
Pyrazole-chalcone (from Protocol 1)
-
Hydrazine hydrate (80-99%)
-
Glacial acetic acid or Ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve the pyrazole-chalcone (1.0 eq.) in glacial acetic acid (20 mL).
-
To this solution, add hydrazine hydrate (2.0 eq.).
-
Attach a reflux condenser and heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing ice-cold water.
-
The resulting precipitate (the pyrazoline derivative) is collected by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to yield the pure product.
Expected Yields: 65-85%
Data Presentation: A Representative Synthesis
The following table summarizes the typical results for the synthesis of a pyrazoline derivative using the protocols described above.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| 1 | This compound | 4-Chlorobenzaldehyde | 1-(5-methyl-1H-pyrazol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 85 | 135-137 |
| 2 | 1-(5-methyl-1H-pyrazol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(4-chlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-4,5-dihydro-1H-pyrazole | 78 | 178-180 |
Mechanism and Rationale for Experimental Choices
The success of this synthetic strategy hinges on a few key principles:
-
Activation by the Pyrazole Ring: The pyrazole ring in the starting material, this compound, influences the reactivity of the adjacent ketone, facilitating the Claisen-Schmidt condensation.
-
Base Catalysis in Chalcone Synthesis: The use of a strong base (NaOH or KOH) is essential to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[5]
-
Acid Catalysis in Pyrazoline Formation: In the cyclization step, glacial acetic acid acts as both a solvent and a catalyst, protonating the carbonyl group of the chalcone and activating it for nucleophilic attack by the hydrazine. This is followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.
In-depth Look at the Mechanism of Action
The anti-inflammatory activity of the synthesized pyrazoline derivatives is primarily attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2. This selectivity for COX-2 over the constitutive COX-1 is a highly desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[2]
Caption: Mechanism of action of pyrazoline derivatives as selective COX-2 inhibitors.
The molecular structure of the pyrazoline derivatives, with their specific arrangement of aromatic rings and heterocyclic systems, allows them to fit snugly into the active site of the COX-2 enzyme, blocking the entry of the arachidonic acid substrate and thereby preventing the synthesis of inflammatory prostaglandins.
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward and modular synthetic pathway, primarily involving a Claisen-Schmidt condensation followed by a cyclization reaction, allows for the creation of a diverse range of pyrazoline and pyrazole derivatives. These compounds have demonstrated significant potential as selective COX-2 inhibitors, offering a promising avenue for the development of safer and more effective anti-inflammatory therapies. Future research in this area will likely focus on further optimization of the pyrazole scaffold to enhance potency and selectivity, as well as to explore dual-inhibition of other inflammatory targets to achieve a broader spectrum of anti-inflammatory activity.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. orientjchem.org [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. ijfmr.com [ijfmr.com]
Application Notes & Protocols for High-Throughput Screening Assays Involving 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Introduction: The Pyrazole Scaffold and the Imperative for High-Throughput Screening
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile chemical nature allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against a wide array of biological targets, from protein kinases to G-protein coupled receptors (GPCRs).[2][3][4] The compound 1-(5-methyl-1H-pyrazol-3-yl)ethanone represents a fundamental building block within this chemical class, offering a reactive ethanone group for further derivatization and a stable pyrazole core for target engagement.
The journey from a promising chemical scaffold to a validated lead compound necessitates the rapid and robust evaluation of thousands to millions of analogues. High-Throughput Screening (HTS) is the engine that drives this discovery process.[5] The utility of an HTS campaign is critically dependent on the quality of the biological assay—it must be sensitive, reproducible, scalable, and, most importantly, biologically relevant to the target of interest.[5][6]
This guide provides detailed application notes and step-by-step protocols for three distinct, field-proven HTS assays. These methodologies are designed to be adapted for screening libraries of compounds derived from or related to this compound against two of the most important classes of drug targets: protein kinases and GPCRs. We will also describe a universal direct-binding assay applicable to a broad range of purified proteins. Each protocol is presented with an emphasis on the underlying scientific principles, quality control, and data interpretation, ensuring a self-validating system for robust hit identification.
General HTS Workflow
A successful HTS campaign follows a structured, multi-stage process. The initial assay development and validation phase is paramount, as it establishes the foundation for a reliable screen.[7] Only after an assay is deemed robust, typically achieving a Z'-factor ≥ 0.5, does it proceed to full-scale screening.
Caption: High-level workflow for a typical drug discovery HTS campaign.
Application Note 1: Kinase Inhibitor Screening using Homogeneous Time-Resolved Fluorescence (HTRF®)
Rationale: Protein kinases are a major class of drug targets, and pyrazole derivatives are frequently identified as potent inhibitors.[3][8] HTRF is a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology ideal for HTS due to its high sensitivity, low background, and homogeneous ("add-and-read") format.[9][10][11] This protocol describes a universal kinase assay that detects the phosphorylation of a biotinylated substrate.
Principle of the HTRF® Kinase Assay: The assay quantifies the enzymatic activity of a kinase. A biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. After the reaction, a detection mix is added containing a Europium cryptate (donor) labeled anti-phospho-substrate antibody and Streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor at 320-340 nm leads to energy transfer (FRET) to the acceptor, which then emits a long-lived signal at 665 nm.[10][12] Inhibitors, such as derivatives of this compound, will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.
Caption: Principle of the HTRF® competitive kinase inhibition assay.
Protocol: HTRF® Kinase Assay
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated automated liquid handlers for HTS campaigns.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh.
-
Kinase Enzyme: Dilute the kinase stock to a 2X working concentration (e.g., 2 nM) in Kinase Buffer. The optimal concentration must be determined empirically during assay development (typically the EC80).
-
Substrate/ATP Mix: Prepare a 4X solution of biotinylated peptide substrate (e.g., 400 nM) and ATP (at the Km value for the specific kinase) in Kinase Buffer.
-
Test Compounds: Prepare 4X serial dilutions of this compound derivatives in 100% DMSO, then dilute into Kinase Buffer to a final DMSO concentration of 2%.
-
Detection Buffer: HTRF Detection Buffer (supplied by vendor).
-
Detection Mix: Prepare a mix of Eu-anti-phospho antibody and SA-XL665 in Detection Buffer according to the manufacturer's protocol.
2. Assay Procedure:
-
Compound Plating: Add 5 µL of 4X test compound solution to the appropriate wells of a low-volume 384-well white plate.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 5 µL of Kinase Buffer with 2% DMSO.
-
Positive Control (100% Inhibition): Add 5 µL of a known potent inhibitor at a high concentration (or buffer without enzyme).
-
-
Enzyme Addition: Add 10 µL of the 2X Kinase Enzyme solution to all wells except the positive control wells where buffer is added.
-
Reaction Initiation: Add 5 µL of the 4X Substrate/ATP mix to all wells to start the reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes (or as optimized). Protect from light.
-
Reaction Termination & Detection: Add 20 µL of the Detection Mix to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-certified plate reader, with excitation at ~337 nm and simultaneous emission reads at 665 nm (acceptor) and 620 nm (donor).
3. Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive) / (Ratio_Negative - Ratio_Positive)).
-
Determine the Z'-Factor to validate the assay plate: Z' = 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|. A Z' > 0.5 is considered excellent for HTS.[5]
| Parameter | Volume | Final Concentration |
| Test Compound (4X) | 5 µL | 1X (e.g., 10 µM) |
| Kinase Enzyme (2X) | 10 µL | 1X (e.g., 1 nM) |
| Substrate/ATP (4X) | 5 µL | 1X (e.g., 100 nM / Km) |
| Kinase Reaction Vol. | 20 µL | |
| Detection Mix | 20 µL | As per manufacturer |
| Final Assay Vol. | 40 µL |
Application Note 2: GPCR Modulator Screening via AlphaScreen® cAMP Assay
Rationale: GPCRs are the largest family of cell surface receptors and are targeted by over 30% of FDA-approved drugs.[13] Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP). The AlphaScreen® cAMP assay is a highly sensitive, non-radioactive, homogeneous immunoassay for detecting cAMP levels in cell lysates, making it ideal for HTS of GPCR agonists (which increase cAMP for Gs-coupled receptors) or antagonists/inverse agonists (which decrease cAMP for Gi-coupled receptors).[14]
Principle of the AlphaScreen® cAMP Assay: This is a competition-based assay.[14] Donor beads are coated with Streptavidin, and Acceptor beads are conjugated to an anti-cAMP antibody. A biotinylated cAMP probe is added to the reaction. In the absence of cellular cAMP, the biotin-cAMP probe bridges the Donor and Acceptor beads, bringing them into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent cascade that emits light at 520-620 nm.[15][16][17] When cellular cAMP is produced (e.g., by GPCR activation), it competes with the biotin-cAMP probe for binding to the Acceptor bead.[14] This competition separates the beads, leading to a decrease in the AlphaScreen signal.
Caption: Principle of the AlphaScreen® competitive immunoassay for cAMP.
Protocol: Cell-Based AlphaScreen® cAMP Assay
This protocol is for a Gs-coupled receptor agonist screen in a 384-well plate format.
1. Cell Culture and Plating:
-
Culture cells expressing the target GPCR (e.g., CHO-K1 or HEK293) to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) to a density of 0.5 x 10⁶ cells/mL. IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
Dispense 5 µL of the cell suspension into each well of a 384-well white plate (2,500 cells/well).
2. Assay Procedure:
-
Compound Addition: Add 5 µL of 2X test compound (agonist) diluted in Stimulation Buffer. For antagonist screening, pre-incubate with the antagonist before adding a known agonist.
-
Controls:
-
Negative Control (Basal cAMP): Add 5 µL of Stimulation Buffer.
-
Positive Control (Max cAMP): Add 5 µL of a saturating concentration of a known agonist (e.g., Forskolin).
-
-
Cell Stimulation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection:
-
Prepare the "Detection Mix" by diluting the Biotin-cAMP probe and Acceptor beads in Lysis Buffer, as per the manufacturer's protocol.[14]
-
Add 5 µL of this Detection Mix to all wells.
-
Incubate for 5 minutes at room temperature to allow for cell lysis.
-
-
Donor Bead Addition:
-
Prepare the Donor bead solution in Lysis Buffer.
-
Add 5 µL of the Donor bead solution to all wells.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Plate Reading: Read on a microplate reader equipped for AlphaScreen detection (680 nm laser excitation, 520-620 nm emission detection).[15]
3. Data Analysis:
-
A decrease in AlphaScreen signal corresponds to an increase in cellular cAMP.
-
Calculate Percent Activity relative to the positive control agonist.
-
Plot Percent Activity against compound concentration to determine the EC50 for agonists.
| Component | Volume | Description |
| Cell Suspension | 5 µL | 2,500 cells in Stimulation Buffer |
| Test Compound (2X) | 5 µL | Diluted in Stimulation Buffer |
| Stimulation Vol. | 10 µL | |
| Lysis/Detection Mix | 5 µL | Contains Biotin-cAMP & Acceptor Beads |
| Donor Bead Mix | 5 µL | Contains Streptavidin-Donor Beads |
| Final Assay Vol. | 20 µL |
Application Note 3: Universal Target Binding Screen using Fluorescence Polarization (FP)
Rationale: Fluorescence Polarization is a powerful, homogeneous technique used to monitor molecular binding events in real-time.[18][19] It is broadly applicable to many target classes (e.g., kinases, proteases, nuclear receptors) provided a suitable fluorescent ligand (tracer) is available. The assay is cost-effective and amenable to HTS.[20] This protocol describes a competitive binding assay where compounds from a library are screened for their ability to displace a fluorescent tracer from a purified protein target.
Principle of Fluorescence Polarization: The assay measures the change in the tumbling rate of a fluorescent molecule.[18] A small fluorescent tracer, when unbound in solution, tumbles rapidly. If it is excited with polarized light, the emitted light is largely depolarized. However, when the tracer binds to a large protein, its tumbling slows dramatically. Now, when excited with polarized light, the emitted light remains highly polarized. In a competitive assay, a test compound that binds to the protein will displace the fluorescent tracer.[21] This liberation of the tracer causes it to tumble rapidly again, resulting in a decrease in the measured fluorescence polarization.
Protocol: FP Competitive Binding Assay
This protocol is for a 384-well black plate format to minimize background fluorescence.
1. Reagent Preparation:
-
FP Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20. Buffer composition must be optimized for protein stability.
-
Protein Target: Dilute the purified protein in FP Buffer to a 2X working concentration (e.g., 20 nM). The optimal concentration should be around the Kd of the tracer and must be determined during assay development.
-
Fluorescent Tracer: Dilute the tracer in FP Buffer to a 2X working concentration (e.g., 2 nM). The tracer concentration should be low (ideally ≤ Kd) to maximize sensitivity.[22]
-
Test Compounds: Prepare 2X serial dilutions of this compound derivatives in FP Buffer.
2. Assay Procedure:
-
Component Addition: In a 384-well black plate, add reagents in the following order:
-
10 µL of FP Buffer.
-
10 µL of 2X Test Compound.
-
10 µL of 2X Fluorescent Tracer.
-
-
Initiate Binding: Add 10 µL of 2X Protein Target to initiate the binding reaction. The final volume is 40 µL.[22]
-
Controls:
-
Negative Control (Max Polarization): Replace Test Compound with FP Buffer. Contains Protein + Tracer.
-
Positive Control (Min Polarization): Replace Protein Target with FP Buffer. Contains Tracer only.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a microplate reader equipped with polarization filters (e.g., 485 nm excitation, 535 nm emission for a fluorescein-based tracer). The reader measures the intensity of light emitted parallel (S-plane) and perpendicular (P-plane) to the excitation plane.
3. Data Analysis:
-
The instrument calculates polarization in millipolarization units (mP): mP = 1000 * (S - GP) / (S + GP), where G is the G-factor.
-
Calculate Percent Inhibition (Displacement): % Inhibition = 100 * (1 - (mP_Compound - mP_Positive) / (mP_Negative - mP_Positive)).[22]
-
Plot % Inhibition vs. compound concentration to determine the IC50, which can be converted to a Ki using the Cheng-Prusoff equation.
-
Calculate the Z'-Factor using the mP values of the positive and negative controls to validate the assay.[19]
| Component | Volume | Final Concentration |
| FP Buffer | 10 µL | - |
| Test Compound (2X) | 10 µL | 0.5X |
| Fluorescent Tracer (2X) | 10 µL | 0.5X (e.g., 1 nM) |
| Protein Target (2X) | 10 µL | 0.5X (e.g., 10 nM) |
| Final Assay Vol. | 40 µL |
References
- 1. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 6. htsc.wustl.edu [htsc.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. berthold.com [berthold.com]
- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Application Note & Protocol: A Scalable, Regioselective Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone for Industrial Use
Abstract: 1-(5-methyl-1H-pyrazol-3-yl)ethanone is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The pyrazole moiety is a common scaffold in medicinal chemistry, and this particular derivative serves as a key intermediate for a range of therapeutic agents.[1][2][3] This document provides a comprehensive guide to a robust, scalable, and economically viable synthesis of this compound, designed for industrial application. We will explore common synthetic routes, justify the selection of an optimal pathway based on industrial constraints, and provide a detailed, step-by-step protocol for its implementation. Safety considerations, process controls, and analytical characterization are also discussed in detail.
Strategic Selection of an Industrial Synthetic Route
The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] For the target molecule, this compound, several synthetic strategies are plausible. However, for industrial-scale production, the choice of route is dictated by factors beyond simple laboratory yield, including cost of raw materials, atom economy, process safety, and regioselectivity.
Two primary routes were considered:
-
Route B: Reaction of Hydrazine with Pentane-2,4-dione (Acetylacetone). This is a classic and widely used method for pyrazole synthesis.[7] The starting materials, hydrazine hydrate and acetylacetone, are inexpensive, readily available bulk chemicals. The reaction is typically high-yielding and can be performed in common solvents. The primary challenge with this route is controlling the regioselectivity of the initial condensation, which can lead to the formation of the undesired isomer, 1-(3-methyl-1H-pyrazol-5-yl)ethanone.
Decision: Route B is the superior choice for industrial scale-up due to the low cost and high availability of starting materials. The issue of regioselectivity can be effectively managed through careful control of reaction conditions, as detailed in the protocol below.
Caption: Decision matrix for selecting the optimal synthetic route.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of pentane-2,4-dione, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.[8] The regioselectivity is determined by which carbonyl group is attacked first and the subsequent cyclization pathway. By controlling the reaction temperature and pH, we can favor the formation of the desired 5-methyl-3-acetylpyrazole isomer.
Detailed Scale-Up Protocol
This protocol is designed for a 1 kg scale production of this compound.
3.1. Materials and Equipment
| Reagent/Material | Grade | Quantity | Molar Equiv. |
| Pentane-2,4-dione | ≥99% | 1.00 kg | 1.00 |
| Hydrazine Hydrate (64% N₂H₄) | Technical | 0.80 kg | 1.02 |
| Ethanol | 95% | 5.0 L | - |
| Hydrochloric Acid (37%) | Reagent | As needed | - |
| Sodium Bicarbonate | Technical | As needed | - |
| Toluene | Technical | 3.0 L | - |
| Anhydrous Sodium Sulfate | Technical | 200 g | - |
Equipment:
-
10 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
pH meter or pH strips.
-
Filtration apparatus.
-
Rotary evaporator.
3.2. Step-by-Step Procedure
-
Reaction Setup: Charge the 10 L reactor with pentane-2,4-dione (1.00 kg) and ethanol (5.0 L). Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.80 kg) to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, controlled addition at low temperature minimizes the formation of the undesired regioisomer.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Work-up: To the resulting oil, add toluene (3.0 L) and water (2.0 L). Adjust the pH of the aqueous layer to ~2 with concentrated hydrochloric acid to protonate any unreacted hydrazine. Separate the organic layer.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 1.0 L) to neutralize any remaining acid, followed by a brine wash (1.0 L).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (200 g), then filter to remove the drying agent.
-
Final Product Isolation: Concentrate the toluene solution under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound as a white to off-white solid.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[9][10][11] Handle with extreme care in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] In case of skin contact, wash immediately with copious amounts of water.[9]
-
Pentane-2,4-dione: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Analytical Characterization
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 103-106 °C |
| ¹H NMR | Conforms to structure |
| Purity (HPLC) | ≥98% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by HPLC. |
| Loss during work-up | Ensure proper phase separation and complete extraction. | |
| High Isomer Content | Reaction temperature too high during addition | Maintain strict temperature control (0-5 °C) during hydrazine addition. |
| Product is an oil | Residual solvent | Ensure complete removal of solvents under vacuum. |
| Impurities present | Purify by vacuum distillation or recrystallization. |
Conclusion
The described protocol provides a reliable and scalable method for the industrial production of this compound. The use of inexpensive and readily available starting materials, coupled with straightforward reaction conditions and a well-defined work-up procedure, makes this process economically attractive. Careful control of the reaction temperature during the initial condensation is critical for achieving high regioselectivity and, consequently, high purity of the final product. Adherence to the safety guidelines is paramount when handling the hazardous materials involved in this synthesis.
References
- 1. 17357-74-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 17357-74-3 | SAA35774 [biosynth.com]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. lanxess.com [lanxess.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 13. reddit.com [reddit.com]
Application Note: Leveraging 1-(5-methyl-1H-pyrazol-3-yl)ethanone for the Development of Novel Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, they have become one of the most important classes of drug targets. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. This document provides a detailed guide for researchers on utilizing the versatile building block, 1-(5-methyl-1H-pyrazol-3-yl)ethanone , as a starting point for the rational design and synthesis of novel kinase inhibitors. We present validated, step-by-step protocols for chemical synthesis, biochemical potency determination, and cellular efficacy evaluation, underpinned by the scientific rationale for key experimental choices.
Introduction: The Power of the Pyrazole Scaffold
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process known as phosphorylation. This event acts as a molecular switch, controlling everything from cell cycle progression to apoptosis.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy.
The 3-aminopyrazole moiety, in particular, has emerged as a powerful "hinge-binding" motif.[2] This structural element is adept at forming key hydrogen bonds with the backbone of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, providing a strong anchor for the inhibitor. The starting material, this compound, while not a 3-aminopyrazole itself, possesses a reactive acetyl group and a modifiable pyrazole core, making it an ideal precursor for creating diverse libraries of potential inhibitors. Its structure allows for synthetic elaboration at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[3][4]
Section 1: Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental. This compound is a commercially available and stable compound.[5]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 17357-74-3 | [5] |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in Methanol, DMSO, DMF | Supplier Data |
Section 2: Synthetic Strategy: From Building Block to Inhibitor Core
The acetyl group of this compound is a versatile chemical handle. A common and powerful strategy to build a kinase inhibitor scaffold is through a Claisen condensation reaction.[6][7][8] This reaction forms a β-diketone, a key pharmacophore that can chelate metal ions and form additional interactions within the ATP-binding pocket.
The following protocol details the synthesis of a 1,3-diketone intermediate, a core structure for further elaboration.
Caption: Synthetic workflow for creating a β-diketone inhibitor core.
Protocol 1: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)-3-phenylpropane-1,3-dione
Objective: To synthesize a β-diketone intermediate via a crossed Claisen condensation.
Materials:
-
This compound (1.0 eq)
-
Methyl benzoate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (2.5 eq). Carefully wash the NaH with hexanes (3x) to remove the mineral oil, decanting the hexanes each time. Add anhydrous THF to the flask.
-
Rationale: An inert atmosphere and anhydrous conditions are critical as sodium hydride reacts violently with water and oxygen. Removing the mineral oil improves reactivity.
-
-
Enolate Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
Rationale: The strong base (hydride) deprotonates the α-carbon of the acetyl group, forming a reactive enolate anion. The reaction is exothermic, so slow addition at 0 °C is required for control.
-
-
Condensation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Add methyl benzoate (1.2 eq) dropwise.
-
Reaction Drive: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the activation energy for the enolate to attack the carbonyl of the ester. The reaction is driven to completion by the formation of a highly stable, deprotonated β-diketone product.[8]
-
-
Quenching and Workup: After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~5-6.
-
Rationale: The acid neutralizes the excess base and protonates the enolate product to yield the final β-diketone. This step must be done slowly and at 0 °C to manage gas evolution (H₂) from quenching excess NaH.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product.
Section 3: Biochemical Evaluation of Inhibitor Potency
Once a compound is synthesized, the first critical step is to determine its direct inhibitory effect on the target kinase. This is typically done using an in vitro biochemical assay to measure the compound's IC₅₀ (half-maximal inhibitory concentration).
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for this purpose.[9][10] They measure the phosphorylation of a substrate by a kinase.
Caption: Principle of a TR-FRET assay for measuring kinase inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC₅₀ value of a synthesized compound against a target kinase.
Materials:
-
Target Kinase (e.g., SRC, ABL, VEGFR2)
-
Fluorescein-labeled peptide substrate specific to the kinase
-
Terbium-labeled anti-phospho-substrate antibody
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]
-
Stop Solution (Assay Buffer containing EDTA, e.g., 20 mM)
-
Synthesized inhibitor compound, dissolved in 100% DMSO
-
Low-volume 384-well assay plates (e.g., black, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Create a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound concentration into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and the fluorescein-labeled substrate in kinase assay buffer. The optimal concentrations of each must be predetermined via enzyme and substrate titrations.[11]
-
Initiate Reaction: Add the Kinase Reaction Mixture to all wells. Then, to initiate the kinase reaction, add ATP solution to all wells except the "no enzyme" controls. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase. The final reaction volume is typically 10 µL.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover the plate to prevent evaporation and incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop Reaction & Detection: Prepare a Detection Mix containing the Terbium-labeled antibody in Stop Solution. Add an equal volume (10 µL) of this mix to all wells.
-
Rationale: EDTA in the stop solution chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thus halting the reaction. The antibody will now bind to any phosphorylated substrate formed.
-
-
Final Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody-substrate binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emissions at both the Terbium wavelength (~490 nm) and the Fluorescein acceptor wavelength (~520 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm) for each well.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Results should be summarized in a table for clear comparison of multiple compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PZD-001 | SRC | 15.2 |
| PZD-002 | SRC | 89.7 |
| PZD-003 | SRC | 5.4 |
| Doxorubicin (Ref) | - | >10,000 |
Section 4: Cellular Assays for Efficacy and Target Engagement
A potent compound in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[10] Therefore, cell-based assays are a mandatory next step to measure on-target efficacy in a more physiologically relevant system.[1] A fundamental cellular assay measures the impact of an inhibitor on the proliferation or viability of cancer cells that are dependent on the target kinase.
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[12][13]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol 3: Cellular Viability Assay (CellTiter-Glo®)
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound in a cancer cell line.
Materials:
-
Cancer cell line dependent on the target kinase (e.g., K562 for ABL inhibitors)
-
Appropriate cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[14]
-
Sterile, opaque-walled 96-well plates suitable for cell culture and luminescence reading
-
Test compound dissolved and diluted in culture medium (from a DMSO stock)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in a volume of 100 µL of culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Rationale: An initial incubation allows cells to recover from trypsinization (if applicable) and adhere to the plate, ensuring they are in a healthy, logarithmic growth phase before compound addition.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the appropriate wells. Include vehicle control (medium with the same final % of DMSO) and "no cell" blank wells.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe significant anti-proliferative effects.
-
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.[15]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[15]
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis:
-
Subtract the average luminescence from the "no cell" blank wells from all other readings.
-
Normalize the data, setting the vehicle control wells as 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ value.
-
Section 5: Structure-Activity Relationship (SAR) Insights
The development of a potent and selective inhibitor is an iterative process of chemical modification and biological testing. For pyrazole-based inhibitors derived from this compound, several key regions of the molecule can be modified to explore the Structure-Activity Relationship (SAR).[3][4]
Image scaffold.png would be a chemical structure of the 1-(5-methyl-1H-pyrazol-3-yl)-3-phenylpropane-1,3-dione core. Caption: Key regions for SAR exploration on the pyrazole scaffold.
-
R1 (Pyrazole Core): The N-H and adjacent nitrogen of the pyrazole ring are crucial for forming hydrogen bonds with the kinase hinge region. The methyl group at position 5 can be varied to probe small hydrophobic pockets. Replacing it with larger groups (e.g., cyclopropyl) can enhance potency or alter selectivity.[4]
-
R2 (Linker): The β-diketone linker created in our synthesis is just one possibility. The length and rigidity of this linker are important. It can be replaced by other functional groups (e.g., amides, ureas, sulfonamides) to change the vector and angle at which the R3 group is presented.
-
R3 (Solvent-Exposed Region): This region typically points towards the solvent-exposed entrance of the ATP pocket. Large, decorated aromatic or heterocyclic rings are often placed here to pick up additional interactions and are the primary site for modifications to improve selectivity and cell permeability.
Conclusion
This compound is a highly valuable and synthetically tractable starting material for the generation of kinase inhibitor libraries. By employing foundational organic chemistry reactions like the Claisen condensation, researchers can readily access core scaffolds such as β-diketones. The subsequent evaluation of these compounds, using robust biochemical (TR-FRET) and cell-based (CellTiter-Glo®) assays, provides a clear and efficient path for identifying novel and potent kinase inhibitors. The iterative process of SAR-guided synthesis and biological testing based on this pyrazole scaffold continues to be a fruitful strategy in the ongoing quest for new targeted therapeutics.
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 17357-74-3|this compound|BLD Pharm [bldpharm.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve immediate issues but also strategically optimize your reaction for higher yield and purity.
The target molecule, this compound, is a valuable building block in medicinal chemistry. The pyrazole core is a key pharmacophore found in numerous therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[1][2] The most common and direct route to this and similar pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[3][4] This guide will focus primarily on troubleshooting this robust and widely used methodology.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reagent quality, or competing side reactions. Let's break down the critical factors.
Possible Cause 1: Incorrect Stoichiometry or Reagent Quality
-
The "Why": The reaction is a 1:1 condensation between the 1,3-dicarbonyl (in this case, acetylacetone or a related precursor) and hydrazine. An excess of either reagent can lead to side products. Hydrazine hydrate, the common source, can vary in concentration and degrade over time.
-
Solution:
-
Verify Reagent Purity: Use freshly opened or properly stored hydrazine hydrate. If its concentration is uncertain, consider titrating it. Ensure your 1,3-dicarbonyl compound is pure and free from contaminants.
-
Precise Stoichiometry: Use a precise 1:1 molar ratio of hydrazine to the dicarbonyl compound. A slight excess (1.05 to 1.1 equivalents) of hydrazine can sometimes be beneficial to drive the reaction to completion, but a large excess should be avoided.
-
Possible Cause 2: Suboptimal pH and Catalyst
-
The "Why": The Knorr synthesis is typically acid-catalyzed.[4] The initial step involves the nucleophilic attack of hydrazine on a carbonyl group. Acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the attack. However, excessively strong acid will protonate the hydrazine, deactivating it as a nucleophile. The pH is a delicate balance.
-
Solution:
-
Catalyst Choice: A catalytic amount of a mild acid is usually sufficient. Glacial acetic acid is a common and effective choice. Mineral acids like HCl or H₂SO₄ can be used but require careful control of concentration to avoid deactivating the hydrazine.[5]
-
pH Adjustment: If using hydrazine hydrochloride, the initial pH will be acidic. For hydrazine hydrate, adding a few drops of acetic acid to the reaction medium (typically ethanol) to achieve a weakly acidic environment (pH 4-6) is optimal.
-
Possible Cause 3: Inefficient Cyclization and Dehydration
-
The "Why": The reaction proceeds through a hydrazone intermediate, which must then undergo intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4] Insufficient heat or reaction time can leave the reaction at the intermediate stage, reducing the yield of the final product.
-
Solution:
-
Temperature and Time Optimization: The reaction is often performed at reflux in a solvent like ethanol.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting materials are consumed but the product spot is weak, an intermediate may be present. Increasing the reflux time or temperature (by switching to a higher-boiling solvent like n-butanol, if necessary) can drive the dehydration step.
-
Water Removal: The final dehydration step produces water. While often not necessary on a lab scale, for larger-scale reactions or particularly stubborn cyclizations, using a Dean-Stark apparatus to remove water can shift the equilibrium toward the product.
-
Question 2: I've isolated my product, but NMR analysis suggests I have a mixture of two isomers. How did this happen and how can I get the correct one?
This is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl. For the synthesis of this compound, the precursor is acetylacetone, which is symmetrical. However, if using a substituted precursor, this becomes critical. Let's address the principle as it is fundamental to pyrazole chemistry.
The "Why": Regioselectivity
When an unsymmetrical 1,3-dicarbonyl reacts with hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons. This leads to two possible hydrazone intermediates and, ultimately, two different regioisomeric pyrazole products.[3][7] The reaction's regioselectivity is governed by both steric and electronic factors.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first.
-
Steric Effects: The less sterically hindered carbonyl is more accessible to the incoming nucleophile.
-
pH Control: The reaction pH can influence which tautomeric form of the dicarbonyl is present in solution, thereby directing the initial site of attack.
Solution: Controlling Regioselectivity
-
Choice of Starting Materials: The most straightforward way to avoid regioisomers is to start with a symmetrical 1,3-dicarbonyl. For the title compound, acetylacetone is symmetrical, so this issue is avoided.
-
Reaction Condition Control: In cases where an unsymmetrical dicarbonyl is unavoidable, controlling the reaction conditions is key. Strongly acidic conditions tend to favor attack at the more reactive ketone, while basic or neutral conditions can favor attack at the other carbonyl, though this is highly substrate-dependent.[8]
-
Purification: If a mixture is formed, the isomers can often be separated by column chromatography on silica gel, as they typically have different polarities. Recrystallization may also be effective if one isomer is significantly less soluble.
Question 3: My product is impure, showing persistent colored contaminants even after initial workup. What are the best purification strategies?
Product purity is paramount. Colored impurities often arise from side reactions or degradation of reagents.
Possible Cause 1: Air Oxidation
-
The "Why": Hydrazine and its derivatives can be susceptible to air oxidation, which can form colored byproducts. Reaction intermediates may also be unstable.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if the reaction is run for an extended period or at high temperatures.
Possible Cause 2: Polymerization/Tar Formation
-
The "Why": Strongly acidic conditions or excessively high temperatures can sometimes lead to the polymerization of starting materials or intermediates, resulting in intractable tars.
-
Solution: Adhere to the optimal temperature and catalyst concentrations. If tar is observed, it's often best to stop the reaction, re-evaluate the conditions, and start over rather than attempting to salvage the product from the mixture.
Recommended Purification Protocol
-
Aqueous Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to remove excess water.
-
Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is effective. The polarity of the eluent system should be determined beforehand by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.[9] Solvents like ethanol/water, ethyl acetate/hexane, or isopropanol are often suitable. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
| Purification Technique | Pros | Cons | Best For |
| Column Chromatography | High resolution, separates close-running spots. | Can be time-consuming and uses large solvent volumes. | Isolating product from complex mixtures or separating isomers. |
| Recrystallization | Excellent for high purity, scalable. | Requires a solid product, potential for product loss in the mother liquor. | Final purification step for solid products to remove minor impurities. |
| Distillation | Good for volatile liquid products. | Not suitable for high-boiling or thermally unstable compounds. | Purifying liquid products with significantly different boiling points from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis follows the Knorr pyrazole synthesis mechanism. It can be summarized in three main steps:
-
Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of acetylacetone.
-
Intermediate Formation: This forms a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.
-
Cyclization & Aromatization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular attack on the remaining carbonyl group. The resulting five-membered ring intermediate then loses a second molecule of water (dehydration) to form the stable, aromatic pyrazole ring.
Caption: Knorr synthesis workflow for pyrazole formation.
Q2: Are there any significant safety concerns with this synthesis?
Yes. Hydrazine and its derivatives are highly toxic, carcinogenic, and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How can I confirm that I have synthesized the correct product?
A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. It will confirm the connectivity of the atoms and the presence of the correct functional groups (methyl, acetyl, pyrazole ring protons).[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O (ketone) and N-H bonds of the pyrazole ring.
-
Melting Point: If the product is a solid, comparing its melting point to the literature value can indicate purity.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a representative procedure based on common literature methods.[6][11]
Materials:
-
Acetylacetone (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (e.g., 10.0 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Reagents: Begin stirring the solution and add hydrazine hydrate (e.g., 5.0 g, 0.1 mol) dropwise. An exotherm may be observed. Add a few drops of glacial acetic acid (approx. 0.5 mL).
-
Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete (starting material is consumed), allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Caption: Decision workflow for troubleshooting low product yield.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(5-methyl-1H-pyrazol-3-yl)ethanone (CAS 17357-74-3). This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining this key intermediate in high purity. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your synthetic work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound and related pyrazole derivatives.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound like acetylacetone or its equivalent.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual hydrazine and the dicarbonyl compound.
-
Regioisomers: If an unsymmetrical dicarbonyl precursor is used, you may form the isomeric product, 1-(3-methyl-1H-pyrazol-5-yl)ethanone. The ratio of these isomers can be influenced by reaction conditions.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
-
Side-Reaction Products: Products from self-condensation of the starting materials or degradation.
Q2: My crude product is a dark oil/discolored solid. What is the likely cause and the best first step?
A2: Discoloration often points to polymeric byproducts or highly conjugated impurities formed during the reaction, especially if heat is applied. Your first step should be an initial purity assessment using Thin Layer Chromatography (TLC). This will tell you if you have a single major discolored product or a mixture. For a discolored solid, a preliminary purification can sometimes be achieved by washing the solid with a cold, non-polar solvent (like hexanes or diethyl ether) in which the target compound has poor solubility. This can remove some colored, less polar impurities. For an oil, column chromatography is often the most effective first approach.
Q3: Should I use recrystallization or column chromatography?
A3: This decision depends on the nature of your crude product and the impurities present.
-
Recrystallization is ideal when you have a solid product with a purity of >85-90% and the impurities have different solubility profiles from your target compound. It is fast, economical, and highly scalable.
-
Flash Column Chromatography is the method of choice for purifying oils, separating close-running isomers, or when dealing with complex mixtures containing multiple components.[3] It offers high resolution but is more time-consuming and uses larger solvent volumes.
The flowchart below provides a logical decision-making process.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be challenging if conditions are not optimal.
Q4: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?
A4: This indicates that the solvent is not suitable. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at or near its boiling point. If your compound remains insoluble when hot, you need a more polar solvent. Refer to the solvent selection table below and try the next, more polar option. Alternatively, a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) may be required.
Q5: My compound dissolved, but it oiled out upon cooling instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common for lower-melting point solids or when the solution is cooled too rapidly.
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly to room temperature, followed by cooling in an ice bath. Insulating the flask can help.
-
Solution 2: Reduce Solution Concentration. Your solution may be too concentrated. Add more hot solvent until the solution is less saturated, then cool slowly.
-
Solution 3: Change Solvents. Try a lower-boiling point solvent or a solvent mixture.
Q6: No crystals have formed after cooling the solution for an extended period. What are the next steps?
A6: Crystal formation requires nucleation. If this doesn't happen spontaneously, you need to induce it.
-
Step 1: Scratching. Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for nucleation.
-
Step 2: Seed Crystals. If you have a small amount of pure solid from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Step 3: Reduce Solvent Volume. Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt to cool and crystallize again.
Section 3: Detailed Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
Ethanol is an effective solvent for many pyrazole derivatives.[4][5] Using water as an anti-solvent allows for fine-tuning of the solubility to achieve good crystal recovery.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Re-solubilization: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Table: Common Recrystallization Solvents
| Solvent System | Polarity | Notes |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | Good for compounds with moderate polarity. Adjust ratio as needed. |
| Ethanol / Water | High | Excellent for polar compounds like pyrazoles.[6] |
| Isopropanol | High | A good alternative to ethanol. |
| Toluene | Low | Useful for less polar compounds, higher boiling point. |
Protocol 2: Flash Column Chromatography
This protocol is designed for purification of crude this compound when recrystallization is ineffective.
Caption: Workflow for Flash Column Chromatography.
Methodology:
-
Solvent Selection: Determine an appropriate mobile phase using TLC. A good system will give your target compound an Rf value of ~0.25-0.35. A common starting point for pyrazoles is a Hexane:Ethyl Acetate mixture.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 9:1 Hexane:EtOAc) and pour it into the column. Allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 Hexane:EtOAc) to elute your more polar target compound.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Table: Example Solvent Systems for Pyrazole Chromatography
| Solvent System (v/v) | Typical Application | Source |
|---|---|---|
| Hexane : Ethyl Acetate (90:10) | For less polar pyrazole esters | [3] |
| Hexane : Ethyl Acetate (85:15) | General purpose for pyrazole derivatives | [3] |
| Dichloromethane : Methanol (95:5) | For more polar pyrazoles or when EtOAc/Hex is ineffective |[7] |
Section 4: Purity Assessment
Q7: How do I confirm the purity of my final product?
A7: A combination of techniques is recommended for a self-validating assessment:
-
TLC: The purified compound should appear as a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point range (within 1-2 °C) is indicative of high purity. Compare this to literature values if available. For example, the related 3-methyl-5-pyrazolone has a reported melting point of 220-224 °C.[8]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show the correct signals with the expected integrations and be free of impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following these guidelines and understanding the principles behind each technique, you can effectively troubleshoot purification challenges and obtain this compound with the high degree of purity required for research and development applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of modern medicinal chemistry, found in blockbuster drugs like Celecoxib and Rimonabant.[1][2][3] However, their synthesis is not without challenges, from controlling regioselectivity to achieving high yields and purity.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter in the lab. We will explore the causality behind experimental choices, ensuring you not only solve immediate problems but also build a robust understanding for future synthetic challenges.
Frequently Asked Questions (FAQs) on Pyrazole Synthesis
Q1: What is the most common and straightforward method for synthesizing a pyrazole ring?
The most classic and widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][5] This method, first reported in 1883, remains a primary route due to the commercial availability of a vast array of starting materials.[6]
The reaction mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5][7]
Caption: Fig 1: Simplified Knorr Pyrazole Synthesis Workflow.
Q2: How can I control which regioisomer is formed when using an unsymmetrical 1,3-dicarbonyl?
This is a critical and common challenge. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, a mixture of two regioisomers is often formed.[4] Controlling the regioselectivity depends on exploiting the electronic and steric differences between the two carbonyl groups.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked first by the more nucleophilic nitrogen of the substituted hydrazine (the terminal -NH2 group).[1][7] For example, in 1-phenyl-1,3-butanedione, the carbonyl adjacent to the phenyl group is less electrophilic due to resonance, so the initial attack favors the other carbonyl.
-
Steric Hindrance: A sterically hindered carbonyl group will react slower. This can be used to direct the reaction towards the less hindered carbonyl.
-
Reaction Conditions:
-
pH Control: The reaction is often acid-catalyzed.[5] In acidic conditions, the reaction can become reversible, allowing for thermodynamic control which may favor the more stable isomer. Conversely, aprotic, neutral conditions may favor the kinetically controlled product. Gosselin et al. found that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) with an acid catalyst can provide excellent regioselectivity at room temperature.[1]
-
Solvent: The choice of solvent can influence which tautomer of the dicarbonyl is present (keto vs. enol) and the nucleophilicity of the hydrazine, thereby affecting selectivity.
-
Q3: Beyond the Knorr synthesis, what other modern methods are available?
While the Knorr synthesis is a workhorse, several other powerful methods have been developed:
-
[3+2] Cycloadditions: These reactions involve reacting a 1,3-dipole with a dipolarophile. Common examples include the reaction of diazo compounds or nitrilimines with alkynes or alkenes.[1][2][8] This approach offers access to pyrazoles with substitution patterns that are difficult to obtain via condensation methods.
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which is highly efficient and atom-economical.[4][9] For example, a one-pot reaction of an aldehyde, hydrazine, and a compound with an active methylene group can yield highly substituted pyrazoles.[10][11]
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones): Chalcones react with hydrazines to first form pyrazoline intermediates, which are then oxidized in situ to the corresponding aromatic pyrazoles.[4][12]
Troubleshooting Guide for Pyrazole Synthesis
Problem: My reaction yield is very low or I'm getting no product.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Caption: Fig 2: Decision tree for troubleshooting low reaction yields.
Q: I've checked my reagents and they are fine. How do I optimize the reaction conditions?
A: Systematically. Change one variable at a time.
-
Temperature: This is often the most critical parameter. Some reactions require heating (reflux) to overcome the activation energy for cyclization and dehydration.[12] However, excessive heat can lead to decomposition and side products.[4] A temperature-controlled approach can even lead to different products from the same starting materials.[13][14]
-
Action: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux) and monitor by TLC or LC-MS to find the optimum.
-
-
Solvent: The solvent's polarity and protic/aprotic nature are crucial.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are commonly used and can facilitate proton transfer steps in the mechanism. Ethanol is a frequent choice.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO): These can accelerate reactions by solvating cations while leaving anions (the nucleophile) more reactive.[1]
-
Solvent-Free/Green Conditions: For environmental and efficiency benefits, consider solvent-free reactions, sometimes assisted by microwave irradiation or using green solvents like ionic liquids or deep eutectic solvents.[12][15][16]
-
-
Catalyst: Many pyrazole syntheses proceed without a catalyst, but some require one to proceed at a reasonable rate.[4]
-
Acid Catalysts: Catalytic amounts of acids like HCl, H₂SO₄, or p-TsOH facilitate the dehydration steps.[1][5]
-
Lewis Acids: Catalysts like nano-ZnO, LiClO₄, or Cu(OTf)₂ can activate the carbonyl group towards nucleophilic attack.[1][4][12]
-
Base Catalysts: In some modern synthetic routes, bases are used to generate key intermediates.[17]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Ethanol | Toluene | DMF | Acetic Acid |
| Temperature | Reflux | Reflux | 80 °C | 100 °C |
| Catalyst | None | p-TsOH (cat.) | None | None |
| Typical Outcome | Standard, often effective | Good for dehydration | Can accelerate reaction | Promotes cyclization |
| Table 1: Example of a screening table for optimizing pyrazole synthesis conditions. |
Problem: My purification is difficult. The product seems to stick to the silica gel column.
A: Pyrazoles can be basic and interact strongly with acidic silica gel, leading to poor recovery and streaking.
-
Deactivate the Silica: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a basic additive like triethylamine (~1%) or ammonia in methanol.[18] This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to neutral alumina as your stationary phase.
-
Avoid Chromatography - Use Extraction: Exploit the basicity of the pyrazole ring for purification.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers. Then, basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyrazole, which will often precipitate out or can be extracted back into a fresh portion of organic solvent.[19][20]
-
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline material if a suitable solvent system can be found.[18]
-
Action: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[18] Dissolve the crude product in a minimum amount of hot solvent, then cool slowly to allow crystals to form.
-
Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a starting point for the reaction between a 1,3-dicarbonyl and a hydrazine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq). If using a hydrazine salt (e.g., hydrochloride), an equivalent of base may be needed.
-
Catalyst (Optional): If required, add the acid catalyst (e.g., 2-3 drops of concentrated HCl or 0.1 eq of p-TsOH).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC. The reaction time can vary from 1 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue using the methods described above (extraction, recrystallization, or column chromatography).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting guide for the characterization of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Welcome to the technical support center for the characterization of 1-(5-methyl-1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and analysis of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I've synthesized what I believe to be this compound, but my NMR spectrum shows more peaks than expected. What could be the issue?
A common challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound, is the formation of a regioisomeric byproduct.[1] The Knorr pyrazole synthesis, a prevalent method for this reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] In the case of this compound, the likely starting materials are acetylacetone and hydrazine. Due to the unsymmetrical nature of acetylacetone, the initial condensation with hydrazine can occur at either of the two carbonyl groups, leading to two possible regioisomers:
-
This compound (Target Compound)
-
1-(3-methyl-1H-pyrazol-5-yl)ethanone (Regioisomeric Impurity)
These two isomers have very similar structures and, consequently, similar physical properties, which can make their separation and identification challenging. The presence of both isomers in your sample will result in a more complex NMR spectrum than anticipated for a pure compound.
Q2: How can I confirm the presence of the regioisomeric impurity in my sample?
Careful analysis of your ¹H and ¹³C NMR spectra is the most effective way to identify the presence of the regioisomer. You should look for a duplicate set of peaks for each type of proton and carbon in the molecule. For example, you would expect to see two distinct singlets for the pyrazole ring proton (H-4), two singlets for the methyl group on the pyrazole ring, and two singlets for the acetyl methyl group. The chemical shifts of these duplicate peaks will be slightly different.
Q3: My reaction mixture is a dark color, and I'm having trouble purifying the product. What could be the cause?
The formation of colored impurities is a known issue in pyrazole synthesis, often arising from side reactions involving the hydrazine starting material.[1] Hydrazine is a reactive compound and can undergo various side reactions, leading to the formation of polymeric or oxidized byproducts that are often colored. Incomplete cyclization or aromatization can also lead to pyrazoline intermediates, which may contribute to the coloration of the reaction mixture.[1]
Troubleshooting Guide
Issue 1: Ambiguous NMR Spectra - Suspected Regioisomer Formation
Symptoms:
-
¹H and ¹³C NMR spectra show more peaks than expected for the target molecule.
-
Duplicate signals for the pyrazole ring proton, methyl protons, and acetyl protons are observed.
-
Broadened melting point range of the isolated solid.
Root Cause Analysis:
The Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and hydrazine is often not completely regioselective. The reaction proceeds through the formation of a hydrazone intermediate, and the subsequent intramolecular cyclization can occur in two different ways, leading to the formation of regioisomers.
Workflow for Resolution:
Caption: Troubleshooting workflow for regioisomer formation.
Detailed Steps:
-
Careful NMR Analysis:
-
Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Integrate the proton signals to determine the approximate ratio of the two isomers.
-
Utilize 2D NMR techniques like COSY and HSQC to help assign the correlations for each isomer.
-
-
Chromatographic Separation:
-
Attempt to separate the isomers using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Monitor the separation by thin-layer chromatography (TLC) to identify fractions containing the individual isomers.
-
-
Optimize Reaction Conditions:
-
The regioselectivity of the Knorr synthesis can sometimes be influenced by reaction conditions such as temperature, solvent, and the presence of an acid or base catalyst. Experiment with different conditions to favor the formation of the desired isomer.
-
Issue 2: Unexpected Peaks in Spectroscopic Data - Impurities and Artifacts
Symptoms:
-
Appearance of unexpected signals in NMR, IR, or Mass Spectra that do not correspond to the target molecule or its regioisomer.
Root Cause Analysis:
Impurities can be introduced at various stages of the experimental process, including from starting materials, solvents, or side reactions. It is also possible for artifacts to be generated during the analytical measurement itself.
Workflow for Identification and Elimination of Impurities:
Caption: Workflow for identifying and eliminating impurities.
Detailed Steps:
-
NMR Solvent Impurity Check:
-
Residual solvents from the reaction or purification steps are a common source of extraneous peaks in NMR spectra.
-
Consult a reference table of common NMR solvent impurities to identify any matching signals.
Table 1: ¹H NMR Chemical Shifts of Common Laboratory Solvents
-
| Solvent | Chemical Shift (δ, ppm) in CDCl₃ |
| Acetone | 2.17 |
| Dichloromethane | 5.30 |
| Diethyl ether | 3.48 (q), 1.21 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexane | 1.25, 0.88 |
| Methanol | 3.49 |
| Toluene | 7.28-7.17 (m), 2.36 (s) |
-
Mass Spectrometry Contaminant Analysis:
-
Common contaminants in mass spectrometry include plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and pump oil.
-
These contaminants often appear at specific m/z values. For example, phthalates are commonly observed at m/z 149.
-
-
Review and Refine Purification Protocol:
-
If starting materials or byproducts are suspected, an additional purification step may be necessary.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Expected Analytical Data for this compound
While experimentally obtained spectra are the gold standard, the following tables provide predicted and literature-based data to aid in characterization.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (pyrazole) | ~12-13 | br s | 1H |
| H-4 (pyrazole) | ~6.3 | s | 1H |
| CH₃ (acetyl) | ~2.5 | s | 3H |
| CH₃ (pyrazole) | ~2.3 | s | 3H |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~195 |
| C-5 (pyrazole) | ~148 |
| C-3 (pyrazole) | ~140 |
| C-4 (pyrazole) | ~110 |
| CH₃ (acetyl) | ~27 |
| CH₃ (pyrazole) | ~14 |
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3100 | Broad, Medium |
| C-H stretch (sp²) | 3100-3000 | Medium |
| C-H stretch (sp³) | 3000-2850 | Medium |
| C=O stretch | ~1670 | Strong |
| C=N stretch | ~1600 | Medium |
| C=C stretch | ~1550 | Medium |
Table 5: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 124 | Molecular Ion [M]⁺ |
| 109 | [M - CH₃]⁺ |
| 81 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
References
Technical Support Center: Stability and Degradation Studies of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-methyl-1H-pyrazol-3-yl)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting for your stability and degradation studies. My aim is to equip you with both the theoretical understanding and practical methodologies necessary to conduct robust and reliable experiments. The pyrazole ring system is known for its stability, but understanding the potential degradation pathways of its derivatives under various stress conditions is crucial for drug development and formulation.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the stability testing of this compound.
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are essential for several reasons in drug development.[2][3] These studies help in:
-
Identifying potential degradation products: This is crucial for understanding the impurity profile of the drug substance.
-
Elucidating degradation pathways: Knowing how the molecule breaks down helps in developing stable formulations.[4][5]
-
Developing and validating stability-indicating analytical methods: A stability-indicating method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
-
Determining the intrinsic stability of the molecule: This information guides the selection of proper storage conditions and shelf-life.[2]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: The pyrazole ring is generally stable and inert.[1] If you are not seeing degradation, it may be necessary to employ more stringent stress conditions. Consider the following adjustments:
-
Increase the concentration of the stressor: For acid and base hydrolysis, you can move from 0.1N to 1N or even higher concentrations of HCl or NaOH.
-
Elevate the temperature: Refluxing the solution at a higher temperature can accelerate degradation.
-
Extend the exposure time: If initial time points show no degradation, extending the study duration may be necessary.
-
For oxidative degradation: Increase the concentration of hydrogen peroxide or explore other oxidative agents.
-
For photostability: Ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[6]
It is important to aim for a target degradation of 5-20% to ensure that the analytical method is not overwhelmed by degradation products while still being able to detect them.
Q3: My chromatogram shows several small, poorly resolved peaks after forced degradation. How can I improve the separation?
A3: This is a common challenge in developing stability-indicating methods. Here are some troubleshooting steps for your HPLC method:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can help in resolving complex mixtures of degradants. If you are already using a gradient, try adjusting the slope, initial and final mobile phase compositions, and the gradient time.
-
Column Chemistry: The choice of stationary phase is critical. If a standard C18 column is not providing adequate separation, consider trying a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values to improve resolution.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency, but may also affect selectivity.
Q4: How can I identify the structure of the degradation products?
A4: Structure elucidation of degradation products typically requires a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the degradants. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradant, you can obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) are powerful tools for unambiguous structure determination.
-
Forced Degradation of Analogs: If you have access to related pyrazole compounds, studying their degradation can provide clues about the degradation pathways of your target molecule.
Troubleshooting Guide
This section provides a more focused approach to resolving specific issues you might encounter.
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under acidic or basic conditions | The pyrazole ring is highly stable. The ketone functional group may also be resistant to hydrolysis under mild conditions. | Increase the concentration of the acid/base (e.g., to 1N or 5N HCl/NaOH). Increase the temperature (e.g., reflux at 80°C). Extend the duration of the study. |
| Significant degradation leading to a very small parent peak | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (5-20%). |
| Poor peak shape (tailing or fronting) for the parent compound or degradants | Secondary interactions with the stationary phase. Inappropriate mobile phase pH. Column overload. | Optimize the mobile phase pH. Consider using a mobile phase with a different buffer. Check the sample concentration and inject a smaller volume if necessary. Try a different column with a different stationary phase chemistry. |
| Baseline drift during the HPLC gradient | The mobile phase components have different UV absorbance at the detection wavelength. Poor quality solvents or additives. | Use high-purity solvents and additives. Ensure the mobile phase is well-mixed and degassed. Use a reference wavelength if your detector has that capability. |
| Inconsistent results between replicate experiments | Inaccurate preparation of solutions. Instability of the sample in the autosampler. Fluctuation in instrument conditions. | Ensure precise and accurate preparation of all solutions. Use a temperature-controlled autosampler. Equilibrate the column and system thoroughly before starting the analysis. |
Experimental Protocols
Below are detailed step-by-step methodologies for conducting forced degradation studies on this compound.
Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies.
Acid Hydrolysis
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1N HCl.
-
Keep a control sample of the drug in methanol and water under the same conditions.
-
Heat the samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH instead of 0.1N HCl.
-
Neutralize the samples with an equivalent amount of 0.1N HCl before dilution and analysis.
Oxidative Degradation
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.
-
Keep the sample at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a known amount of the solid drug substance in a petri dish and spread it as a thin layer.
-
Expose the sample to a high temperature (e.g., 80°C) in a hot air oven for a specified duration.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.
-
A control sample should be stored at room temperature and protected from light.
Photolytic Degradation
-
Prepare a solution of the drug substance in a suitable solvent (e.g., water:methanol 50:50).
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At the end of the exposure, analyze the samples by HPLC.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for this compound.
The pyrazole ring is generally very stable to acid and base hydrolysis.[1] Therefore, degradation is more likely to occur at the side chains. The ketone group could potentially be a site for reaction, and the methyl group could be susceptible to oxidation. Under photolytic conditions, more complex reactions involving the pyrazole ring could occur.
References
- 1. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. ajrconline.org [ajrconline.org]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Solubility Challenges of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Welcome to the technical support center for 1-(5-methyl-1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound in organic solvents. Our approach is rooted in fundamental chemical principles and validated experimental protocols to ensure you can confidently advance your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the likely reasons for this?
A1: Solubility challenges with this compound can arise from a combination of factors related to its molecular structure. The pyrazole ring, while contributing to the molecule's pharmacological activity, can also lead to strong intermolecular interactions such as hydrogen bonding and π-π stacking. These forces can result in high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound. Additionally, the polarity of your chosen solvent may not be optimal to overcome these intermolecular forces.
Q2: What is a good starting point for selecting a solvent for this compound?
A2: A good starting point is to consider the principle of "like dissolves like." this compound possesses both polar (the pyrazole ring with its nitrogen atoms and the ketone group) and non-polar (the methyl group) characteristics. Therefore, solvents with intermediate polarity, or the ability to act as both hydrogen bond donors and acceptors, are often a good choice. Based on the general solubility of pyrazole and ketone-containing compounds, we recommend starting with polar aprotic solvents like acetone or ethyl acetate, and polar protic solvents such as ethanol or methanol.[1]
Q3: How does temperature typically affect the solubility of this compound?
A3: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature. The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to more effectively solvate the individual molecules. Therefore, gentle heating of your solvent can be a simple and effective first step to improve the solubility of this compound.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are encountering persistent solubility issues, a systematic approach is crucial. The following troubleshooting guide will walk you through a series of steps, from solvent screening to more advanced enhancement techniques.
Step 1: Systematic Solvent Screening
The first step in addressing solubility issues is to perform a systematic screening of a range of solvents with varying polarities. This will help you identify a suitable solvent or a promising candidate for a co-solvent system.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate small, clear glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent.
-
Observation at Room Temperature: Vigorously agitate the vials (e.g., using a vortex mixer) for 1-2 minutes. Visually inspect for complete dissolution. Record your observations as "freely soluble," "sparingly soluble," or "insoluble."
-
Heating: If the compound is not soluble at room temperature, gently heat the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.
-
Data Compilation: Record your results in a table to compare the effectiveness of different solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Hypothetical Data for Illustrative Purposes)
| Solvent | Polarity Index | Expected Qualitative Solubility at Room Temperature | Expected Qualitative Solubility with Heating |
| Hexane | 0.1 | Insoluble | Insoluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Dichloromethane | 3.1 | Soluble | Freely Soluble |
| Ethyl Acetate | 4.4 | Soluble | Freely Soluble |
| Acetone | 5.1 | Freely Soluble | Freely Soluble |
| Ethanol | 5.2 | Freely Soluble | Freely Soluble |
| Methanol | 6.6 | Freely Soluble | Freely Soluble |
This table is for illustrative purposes. Actual solubility should be determined experimentally.
Step 2: Co-solvency: The Power of Solvent Blends
If a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[2] This involves mixing a "good" solvent (in which the compound is soluble) with a "poor" solvent to fine-tune the polarity of the solvent system.
Experimental Protocol: Co-solvent System Development
-
Initial Dissolution: Dissolve the compound in a minimal amount of the "good" solvent identified in your screening (e.g., acetone or ethanol).
-
Titration with "Poor" Solvent: Gradually add a "poor" solvent (in which the compound is less soluble, e.g., water or hexane) dropwise while stirring until you observe the first sign of persistent turbidity (cloudiness).
-
Re-dissolution: Gently warm the mixture until the turbidity disappears.
-
Cooling and Observation: Allow the solution to cool slowly to room temperature. This method is also a common technique for recrystallization to purify the compound.
Step 3: Advanced Solubility Enhancement Techniques
If the above methods are insufficient, several advanced techniques can be employed.
Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][4][5][6][7]
Experimental Protocol: Particle Size Reduction via Grinding
-
Manual Grinding: Use a mortar and pestle to manually grind the crystalline this compound into a fine powder. This simple mechanical method can significantly increase the surface area.
-
Attempt Dissolution: Attempt to dissolve the finely ground powder in the desired solvent, following the protocol in Step 1.
For more significant particle size reduction, techniques like micronization or nanomilling can be employed.[3]
Ultrasonic energy can be used to agitate the solvent and break apart solute particles, accelerating the dissolution process.[8][9]
Experimental Protocol: Sonication-Assisted Dissolution
-
Sample Preparation: Prepare a suspension of this compound in the chosen solvent in a suitable vial.
-
Sonication: Place the vial in an ultrasonic bath.
-
Monitor Dissolution: Sonicate the suspension in short bursts (e.g., 1-2 minutes) to avoid excessive heating. Check for dissolution after each burst.
-
Cooling: If the sample heats up, allow it to cool before continuing sonication.[8]
This technique involves dispersing the compound in an inert carrier matrix at a solid state.[10][11][12][13][14] This can create an amorphous form of the compound, which is often more soluble than its crystalline counterpart.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Co-dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid mass.
-
Pulverization: Grind the resulting solid into a fine powder.
-
Solubility Testing: Test the solubility of the resulting solid dispersion in your target solvent.
Visualizing the Troubleshooting Workflow
To aid in your experimental design, the following diagram illustrates a logical workflow for addressing solubility challenges.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- 1. echemi.com [echemi.com]
- 2. ijrar.org [ijrar.org]
- 3. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]
- 4. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scribd.com [scribd.com]
- 6. Impact of Particle-Size Reduction on the Solubility and Antidiabetic Activity of Extracts of Leaves of Vinca rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. hielscher.com [hielscher.com]
- 10. japsonline.com [japsonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. japer.in [japer.in]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of controlling reaction outcomes to ensure the efficient and reproducible synthesis of target molecules. One of the most common challenges in the synthesis of pyrazoles, a key scaffold in many pharmaceuticals and agrochemicals, is the formation of regioisomers. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you navigate and overcome the complexities of regioselectivity in your pyrazole synthesis.
Troubleshooting Guide: Overcoming Regioisomer Formation
This section addresses specific problems you might encounter in the lab and offers targeted solutions based on established chemical principles.
Problem: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor one over the other?
Answer: This is a classic challenge in pyrazole synthesis, often arising from the similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1][2][3] To gain control over the regiochemical outcome, you need to strategically manipulate the reaction conditions to exploit subtle differences in the electronic and steric properties of your substrates.
Core Strategy: Shifting the Equilibrium or a Race to the Finish
The key is to understand whether your reaction is under thermodynamic or kinetic control.[4][5][6][7][8]
-
Kinetic Control: Favors the product that is formed fastest. This is typically achieved at lower temperatures where the reaction is irreversible. The initial site of attack by the hydrazine is the determining factor.
-
Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures or with longer reaction times, allowing an equilibrium to be established between the intermediates or even the final products.
Troubleshooting Steps & Solutions:
-
Temperature Adjustment:
-
To favor the kinetic product: Lower the reaction temperature. This will slow down the reaction but can significantly enhance selectivity if there's a sufficient difference in the activation energies for the two pathways.
-
To favor the thermodynamic product: Increase the reaction temperature. This provides the energy needed to overcome the activation barrier of the slower-forming but more stable isomer and allows the reaction to reach equilibrium.[8]
-
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can dramatically influence regioselectivity.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in certain cases. Their unique properties can stabilize one transition state over the other.
-
Aprotic vs. Protic Solvents: Changing from a protic solvent (like ethanol) to an aprotic solvent (like DMF or DMAc) can alter the course of the reaction.[2]
-
-
pH Control (Acid/Base Catalysis): The pH of the reaction medium is a powerful tool for controlling regioselectivity.[9]
-
Acidic Conditions: In the presence of an acid catalyst, the more basic nitrogen of the substituted hydrazine will be protonated, influencing which nitrogen acts as the initial nucleophile.[10][11]
-
Basic Conditions: A base can deprotonate the 1,3-dicarbonyl to form an enolate, which can then react with the hydrazine. The nature of the enolate can direct the regioselectivity.
-
Problem: I'm trying to synthesize a 1,3,5-trisubstituted pyrazole, but I'm getting the 1,3,4-isomer as a major byproduct.
Answer: This specific regiochemical challenge often hinges on the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl compound. The outcome is a delicate interplay of electronic and steric factors.[1][9]
Dissecting the Cause:
-
Electronic Effects: An electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can block attack at the more sterically hindered carbonyl, directing the reaction to the less hindered site.[1]
Solutions to Steer the Reaction:
-
Leverage Steric Bulk: If possible, choose a starting material with a significant steric difference between the two ends of the 1,3-dicarbonyl. A bulky group will naturally guide the hydrazine to the less crowded carbonyl.
-
Exploit Electronic Differences: Utilize a 1,3-dicarbonyl with a strong electron-withdrawing group (e.g., a trifluoromethyl group) at one end. This will strongly favor the initial attack at the more electrophilic carbonyl carbon.[3]
-
Catalyst Control: The use of specific catalysts can direct the regioselectivity. For instance, certain Lewis acids can preferentially coordinate to one of the carbonyl groups, activating it for attack.
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding pyrazole synthesis and regioselectivity.
Q1: What are the primary synthetic routes to pyrazoles, and which are most susceptible to regioisomer formation?
A1: The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[10][11][12][13] This method is highly prone to regioisomer formation when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical.[3][9]
Other significant routes include:
-
Reaction of α,β-unsaturated ketones and aldehydes with hydrazines. [2][3]
-
[3+2] Cycloaddition reactions , for example, between an alkyne and a nitrile imine. While this can be highly regioselective, some variations can produce mixtures.[14]
The Knorr synthesis and related condensations with unsymmetrical starting materials are where the issue of regioselectivity is most prevalent.
Q2: How do the electronic and steric properties of substituents on the starting materials influence regioselectivity?
A2: The substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role in directing the regiochemical outcome of the reaction.
-
On the 1,3-Dicarbonyl:
-
Electron-Withdrawing Groups (EWGs): An EWG (like -CF₃, -NO₂, -CN) increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial nucleophilic attack by the hydrazine.
-
Electron-Donating Groups (EDGs): An EDG (like -OCH₃, -CH₃) has the opposite effect, deactivating the nearby carbonyl.
-
Steric Bulk: Large, bulky groups will hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.[1]
-
-
On the Hydrazine:
-
Substituent on the Hydrazine: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can influence the nucleophilicity of the two nitrogen atoms. The steric bulk of this substituent will also play a role in the approach to the dicarbonyl.
-
Q3: Can you explain the reaction mechanism and how different regioisomers are formed?
A3: In the Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl (R¹COCH₂COR²) and a substituted hydrazine (R³NHNH₂) can proceed through two competing pathways, leading to two different regioisomers.
Visualizing the Competing Pathways:
Caption: Competing pathways in pyrazole synthesis.
The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The regioselectivity is determined by which carbonyl is attacked first. This is followed by cyclization and dehydration to form the aromatic pyrazole ring.[15]
Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol provides a general method for achieving high regioselectivity by leveraging the electronic effects of a trifluoromethyl group.
Reaction: Synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Phenylhydrazine
-
Ethanol (or 2,2,2-trifluoroethanol for enhanced selectivity)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol (or TFE).
-
Add phenylhydrazine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Rationale for Regioselectivity: The highly electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic. This strongly directs the initial attack of the phenylhydrazine to this position, leading predominantly to the formation of the desired 5-trifluoromethyl regioisomer.
Summary of Factors Influencing Regioselectivity
| Factor | Condition Favoring Kinetic Product | Condition Favoring Thermodynamic Product | Impact on Regioselectivity |
| Temperature | Low Temperature | High Temperature | Can be a deciding factor in product distribution.[8] |
| Solvent | Fluorinated alcohols (e.g., TFE, HFIP) | - | Can stabilize one transition state over the other. |
| pH | Dependent on substrates | Dependent on substrates | Alters the nucleophilicity of the hydrazine.[9] |
| Substituents | Attack at the most electrophilic carbonyl | Formation of the most stable pyrazole ring | A strong electronic bias often leads to high selectivity. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 1-(5-methyl-1H-pyrazol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-methyl-1H-pyrazol-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during catalytic reactions with this versatile building block. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Reactivity of this compound
This compound is a heterocyclic ketone featuring three key reactive sites: the pyrazole N-H proton, the acetyl group's carbonyl carbon, and the acidic α-protons of the acetyl methyl group. The selection of an appropriate catalyst is paramount as it dictates the reaction pathway, yield, and purity of the final product. This guide is structured around common reaction classes to help you navigate catalyst selection effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst selection for key transformations.
Q1: What are the most common catalytic reactions performed on this compound?
A: The reactivity of this substrate is dominated by its acetyl group. The most frequent catalytic transformations are:
-
Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with aldehydes and other carbonyl compounds, typically catalyzed by bases or acids.
-
Heterocycle Synthesis: Cyclocondensation reactions with reagents like hydrazines to form fused pyrazole systems. These are often acid-catalyzed.[1]
-
Reduction/Hydrogenation: Reduction of the ketone to a secondary alcohol or complete reduction of the carbonyl group, utilizing metal catalysts.
-
Cross-Coupling Reactions: While less common at the acetyl group, the pyrazole ring can be functionalized via C-H activation or after halogenation using palladium catalysts.[2]
Q2: How do I choose between an acid or a base catalyst for a condensation reaction?
A: The choice depends on the reaction partner and the stability of your starting materials and product.
-
Base Catalysis: Generally preferred for Knoevenagel-type condensations with aromatic aldehydes. Weak bases like piperidine or pyrrolidine, often with a catalytic amount of acetic acid, are effective. They facilitate the deprotonation of the acetyl group's α-carbon to form a nucleophilic enolate.
-
Acid Catalysis: Useful for reactions where the aldehyde partner is prone to self-condensation under basic conditions. Catalysts like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid can be used.[3] The mechanism involves protonation of the ketone's carbonyl oxygen, making the α-carbon more susceptible to nucleophilic attack. However, strongly acidic conditions can protonate the pyrazole ring, potentially reducing its reactivity.[1]
Q3: My palladium-catalyzed cross-coupling reaction is failing. Could the pyrazole moiety be the problem?
A: Yes, this is a known issue. The nitrogen atoms in the pyrazole ring are excellent ligands for transition metals like palladium.[2] This can lead to catalyst inhibition or "poisoning," where the pyrazole substrate coordinates to the palladium center, preventing it from participating in the catalytic cycle.
-
Troubleshooting: Consider using ligands that are sterically hindered or have stronger binding affinity for palladium to outcompete the substrate. Bidentate or pincer-type ligands can be particularly effective. Increasing catalyst loading may also overcome partial inhibition, but this is often a less desirable solution.[4]
Part 2: Troubleshooting Guide for Common Reactions
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Knoevenagel Condensation with Aromatic Aldehydes
You are reacting this compound with an aromatic aldehyde (e.g., benzaldehyde) and observing low conversion to the desired chalcone-like product.
Caption: Troubleshooting workflow for low-yield condensation reactions.
-
Inappropriate Catalyst: The chosen catalyst may not be strong enough to promote the reaction efficiently.
-
Solution: If using a weak base like piperidine in ethanol, consider switching to a stronger base like sodium hydroxide or potassium hydroxide in ethanol for more robust enolate formation. Alternatively, for substrates sensitive to base, acid catalysis using p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap can be effective.[3]
-
-
Reversible Reaction & Water Inhibition: Condensation reactions produce water as a byproduct. The accumulation of water can hydrolyze the product or push the equilibrium back towards the starting materials.
-
Solution: The most effective method for driving the reaction to completion is the physical removal of water. Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is the standard protocol.
-
-
Catalyst-Free Conditions: For some highly activated aldehydes, a catalyst may not be necessary, and its presence could promote side reactions.
-
Solution: Try running the reaction under catalyst-free conditions, simply by refluxing the reactants in a suitable solvent like ethanol or even water.[5] This "green chemistry" approach can sometimes provide excellent yields with simplified purification.
-
Issue 2: Formation of Michael Addition Side Product
In your condensation reaction, you observe the formation of a bis-adduct, where a second molecule of the pyrazole starting material has added to the initially formed chalcone product via a Michael addition.
Caption: Competing Knoevenagel and Michael addition pathways.
-
Stoichiometry and Reaction Time: Using an excess of the pyrazole starting material or allowing the reaction to run for too long after the initial condensation is complete can favor the subsequent Michael addition.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the aldehyde. Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting pyrazole is consumed and the desired chalcone is the major spot, quench the reaction immediately to prevent further reaction.
-
-
Catalyst Choice: Strong bases can maintain a high concentration of the pyrazole enolate, which acts as the nucleophile in the Michael addition.
-
Solution: Use a weaker, catalytic amount of base (e.g., piperidine). This generates the enolate more slowly, favoring the initial condensation over the subsequent addition. Sometimes, catalyst-free conditions are the best way to avoid this side reaction entirely.[5]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation (Base-Catalyzed)
This protocol describes a standard procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Ethanol (or Toluene for Dean-Stark)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and absolute ethanol (approx. 5-10 mL per mmol of pyrazole).
-
Add the aromatic aldehyde to the solution.
-
Add piperidine and glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 78 °C for ethanol).
-
Monitor the reaction progress by TLC until the starting pyrazole is consumed (usually 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate product precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Catalyst Comparison for Condensation
The following table summarizes typical results for the condensation of this compound with 4-chlorobenzaldehyde using different catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Insight |
| Piperidine/AcOH (cat.) | Ethanol | 78 | 6 | ~85% | Standard, effective for many substrates. |
| NaOH (1.1 eq) | Ethanol | 78 | 2 | ~90% | Faster, but higher risk of Michael addition. |
| p-TsOH (cat.) | Toluene | 110 | 8 | ~80% | Good for base-sensitive aldehydes; requires water removal.[3] |
| None | Ethanol | 78 | 24 | ~65% | Slower, but "greener" and avoids catalyst removal.[5] |
| Nano-ZnO (cat.) | Water | 100 | 1 | >90% | An efficient, green, and reusable catalyst option.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallographic Data Refinement for 1-(5-methyl-1H-pyrazol-3-yl)ethanone Polymorphs
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, crystallographers, and pharmaceutical scientists encountering challenges in the structural refinement of 1-(5-methyl-1H-pyrazol-3-yl)ethanone polymorphs. Polymorphism, the ability of a compound to crystallize in multiple forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties. The inherent flexibility of the pyrazole core and its substituents can lead to various packing arrangements and conformational differences, presenting unique refinement challenges.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and accuracy of your crystallographic models.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My initial refinement of this compound has stalled with high R-factors (R1 > 10%). What are the most common culprits?
High R-factors are a clear indication of a discrepancy between your structural model and the experimental diffraction data.[3] Before delving into complex issues like disorder, always verify the fundamentals.
Causality & Troubleshooting Protocol:
-
Incorrect Space Group or Unit Cell: This is one of the most frequent and serious errors in crystallography.[4] An incorrect symmetry assignment forces the model to fit an "averaged" and inaccurate representation of the true structure.[4][5]
-
Protocol:
-
Re-examine your data processing statistics. Ensure the unit cell was correctly determined and that no weak superlattice reflections were missed.[4]
-
Use a structure validation program like PLATON (specifically the ADDSYM/CHECKSYM routine) to check for missed or higher symmetry elements.
-
If higher symmetry is suggested, re-integrate your data in the new Laue group and attempt refinement in the suggested space group. A significant drop in R-factors and improved model geometry are strong indicators of a correct assignment.[5]
-
-
-
Incorrect Atomic Assignment: A simple mix-up of atom types (e.g., assigning a carbon atom where a nitrogen should be) can prevent the model from converging properly.
-
Protocol:
-
Carefully inspect the pyrazole ring and its substituents in your model.
-
Analyze the difference Fourier map. Large positive or negative peaks near specific atoms often suggest an incorrect element assignment.
-
Verify connectivity and coordination environments to ensure they are chemically sensible.
-
-
-
Grossly Misplaced Atoms: If the initial structure solution was poor, some fragments of the molecule might be significantly misplaced.
-
Protocol:
-
Return to the structure solution stage. Try alternative direct methods or Patterson-based approaches to find a more robust initial model.[6]
-
Examine the initial E-map carefully to ensure all expected non-hydrogen atoms are present and reasonably positioned.
-
-
Q2: I've identified two distinct crystal habits from the same crystallization batch. How do I confirm polymorphism and approach the refinement?
The presence of different crystal morphologies from a single batch is a strong indicator of polymorphism.[1][7] Each polymorph represents a unique crystal packing and may even involve different molecular conformations ("conformational polymorphism").[1]
Confirmation and Refinement Strategy:
-
Data Collection: Collect a separate, complete dataset for each distinct crystal form. Do not assume they are identical.
-
Structure Solution & Initial Refinement: Solve and refine each structure independently. It is highly probable that they will belong to different space groups and/or have different unit cell parameters. For instance, a related pyrazole derivative was found to crystallize in both a C2/c and a P2₁/n space group, the latter having two independent molecules in the asymmetric unit.[8]
-
Comparative Analysis: Once both structures are refined, a detailed comparison is essential.
-
Quantitative Comparison: Summarize the key crystallographic data in a table for direct comparison.
-
Geometric Overlay: Perform a molecular overlay of the refined structures to identify any subtle or significant differences in bond lengths, angles, and torsion angles. These conformational differences are key to understanding the nature of the polymorphism.
-
Table 1: Example Comparative Crystallographic Data for Two Hypothetical Polymorphs of this compound
| Parameter | Polymorph A (Form I) | Polymorph B (Form II) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.57 | 7.48 |
| b (Å) | 17.70 | 11.94 |
| c (Å) | 12.87 | 13.86 |
| α (°) | 90 | 78.59 |
| β (°) | 115.9 | 80.09 |
| γ (°) | 90 | 78.79 |
| V (ų) | 2166.3 | 1178.2 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Z' (Molecules/Asym. Unit) | 1 | 2 |
| R1 [I > 2σ(I)] | 0.045 | 0.055 |
| wR2 (all data) | 0.125 | 0.165 |
| Goodness-of-Fit (S) | 1.05 | 1.04 |
Note: Data are illustrative and based on typical values for related organic molecules.[8][9][10]
Q3: The thermal ellipsoids (ADPs) for the methyl group are abnormally large and elongated. What does this signify and how should it be modeled?
Large and oddly shaped anisotropic displacement parameters (ADPs) are rarely just due to high thermal motion.[5] They often indicate an underlying static or dynamic disorder where an atom or group of atoms occupies multiple positions in the crystal lattice. The methyl group, with its rotational freedom, is particularly prone to this.
Workflow for Modeling Disorder:
Caption: Workflow for diagnosing and modeling atomic disorder.
Detailed Protocol:
-
Diagnosis: After an initial anisotropic refinement, inspect the ADPs of the terminal methyl group. If they are significantly larger than adjacent atoms or highly anisotropic (egg-shaped), examine the difference Fourier map in that region.
-
Modeling Two-Site Disorder:
-
If you observe one or two distinct residual density peaks, this suggests rotational disorder.
-
Model the hydrogen atoms of the methyl group in two alternative positions. In a refinement program like SHELXL, this is done by creating two parts (PART 1, PART 2) for the disordered atoms.[11]
-
Refine the site occupancy factors of the two parts. They should be constrained to sum to 1.0 (e.g., FVAR 0.6 for PART 1 and FVAR -0.4 for PART 2, which becomes 21 and -21 in the atom list). A disordered trifluoromethyl group in a related structure was modeled this way.[9]
-
-
Applying Restraints: Disorder refinement is often unstable without assistance.
-
Use geometric restraints (DFIX or SADI) to maintain sensible bond lengths and angles for both components of the disordered group.
-
Apply ADP restraints (SIMU and DELU) to ensure the thermal parameters of adjacent atoms in the disordered group are similar and behave reasonably.[5]
-
-
Validation: A successful disorder model will result in a noticeable drop in R-factors, a flatter difference Fourier map, and more isotropic (spherical) ADPs for the involved atoms.
Q4: My refinement is unstable, with high correlation coefficients between parameters, especially when Z' > 1. What is the cause and solution?
Refinement instability, often characterized by high correlations and non-positive definite thermal parameters, is a common problem when the asymmetric unit contains more than one molecule (Z' > 1).[4] This can be exacerbated if the two independent molecules are related by a pseudo-symmetry element (e.g., a near-perfect inversion center or translation).[4]
Troubleshooting Logic for Refinement Instability:
Caption: Decision-making process for unstable refinement issues.
Protocol for Stabilization:
-
Identify Pseudo-Symmetry: Use crystallographic software to check if the two independent molecules are related by a non-crystallographic symmetry operation. An overlay of the molecules will often reveal this visually.
-
Apply Restraints: If true pseudo-symmetry exists, the refinement is trying to distinguish between two very similar but not identical environments, leading to high parameter correlation. Restraints add chemical information to the model to help stabilize it.[5][6]
-
Geometric Restraints: If the two molecules are expected to be chemically identical, you can use restraints (e.g., SAME in SHELXL) to gently restrain the bond lengths and angles of molecule A to be similar to those of molecule B.
-
ADP Restraints: Use SIMU to restrain the anisotropic displacement parameters of equivalent atoms in the two molecules. This assumes their vibrational behavior is similar.
-
-
Re-evaluate Symmetry: An extreme case of pseudo-symmetry might indicate that the space group is wrong and a higher symmetry space group with Z'=1 should have been chosen.[4] This possibility should always be considered if the pseudo-symmetry is very close to perfect.
-
Improve Data Quality: A stable refinement requires a good data-to-parameter ratio.[5] Ensure your data is collected to a sufficiently high resolution (e.g., at least 0.8 Å) and is reasonably complete (>90%).[3]
References
- 1. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey and analysis of crystal polymorphism in organic structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 1-(5-methyl-1H-pyrazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(5-methyl-1H-pyrazol-3-yl)ethanone
This compound is a versatile heterocyclic ketone that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting a range of therapeutic areas, from inflammation to oncology. The methyl and acetyl substituents on the pyrazole ring provide key anchor points for further chemical modification, making this molecule a valuable starting material for the construction of complex molecular architectures. Given its importance, the efficient and scalable synthesis of this pyrazole derivative is of paramount interest to the drug development community.
Comparative Analysis of Synthetic Routes
This guide will focus on the most prevalent and practical synthetic strategies for the preparation of this compound. Each method will be evaluated based on reaction yield, purity of the final product, cost and availability of starting materials, reaction conditions, scalability, and environmental impact.
Route 1: The Classical Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental and widely employed method for the construction of the pyrazole ring.[1] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In the context of our target molecule, this translates to the reaction of pentane-2,4-dione (acetylacetone) with hydrazine.
Mechanism: The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the carbonyl groups of the acetylacetone reacts with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring. Due to the unsymmetrical nature of the acetylacetone after the initial condensation, two regioisomers can theoretically be formed. However, the reaction conditions can often be tuned to favor the desired isomer.
Caption: The Knorr Pyrazole Synthesis Pathway.
Experimental Protocol (Adapted from the synthesis of 3,5-dimethylpyrazole): [2]
-
Preparation of Hydrazine Solution: In a round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve hydrazine sulfate (0.50 mol) in a 10% aqueous solution of sodium hydroxide (400 mL). Cool the flask in an ice bath to 15°C.
-
Addition of β-Diketone: Add pentane-2,4-dione (0.50 mol) dropwise to the cooled hydrazine solution while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Reaction: Stir the reaction mixture for an additional hour at 15°C.
-
Work-up: Dilute the reaction mixture with water (200 mL) to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as petroleum ether.
Performance Analysis:
| Parameter | Evaluation | Supporting Data/Rationale |
| Yield | Good to Excellent | Yields for the analogous 3,5-dimethylpyrazole synthesis are reported to be in the range of 77-81%.[2] |
| Purity | High | The product can often be obtained in high purity after a simple recrystallization. |
| Cost & Availability | Excellent | Pentane-2,4-dione and hydrazine salts are inexpensive and readily available bulk chemicals. |
| Reaction Conditions | Mild | The reaction is typically carried out at or below room temperature. |
| Scalability | Excellent | The procedure is straightforward and has been performed on a multi-mole scale. |
| Environmental Impact | Moderate | The use of organic solvents for extraction is a drawback. Green chemistry alternatives are being explored. |
Route 2: One-Pot Synthesis from Chalcones
An alternative and often regioselective approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. This method can be particularly useful when specific substitution patterns are desired. For the synthesis of this compound, a suitable chalcone precursor would be required. While a direct one-pot synthesis from a simple chalcone to the target molecule is not explicitly reported, the general principle offers a viable alternative to the Knorr synthesis.
Mechanism: The synthesis proceeds via a Michael addition of hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and subsequent oxidation or tautomerization to the aromatic pyrazole.
Caption: Pyrazole Synthesis from Chalcones.
Conceptual Protocol:
-
Chalcone Formation: The appropriate chalcone precursor would first be synthesized, typically through an aldol condensation between a ketone and an aldehyde.
-
Cyclization: The purified chalcone would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, often with heating.
-
Oxidation (if necessary): The resulting pyrazoline intermediate may require an oxidizing agent, such as iodine in DMSO, to be converted to the final pyrazole product.
-
Purification: The final product would be purified by standard techniques such as column chromatography or recrystallization.
Performance Analysis:
| Parameter | Evaluation | Supporting Data/Rationale |
| Yield | Variable | Yields can be high but are highly dependent on the specific chalcone substrate and reaction conditions. |
| Purity | Good | Purification is often required to remove byproducts. |
| Cost & Availability | Moderate | The synthesis of the chalcone precursor adds an extra step and cost. |
| Reaction Conditions | Can be more demanding | May require elevated temperatures and the use of an oxidizing agent. |
| Scalability | Good | Generally scalable, but the multi-step nature can be a drawback for large-scale production. |
| Environmental Impact | Moderate to High | The potential use of oxidizing agents and additional solvents increases the environmental footprint. |
Characterization Data for this compound
Accurate characterization of the final product is crucial for its use in subsequent research and development. The following are typical spectroscopic data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group on the pyrazole ring, the acetyl methyl group, and the proton on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the pyrazole ring, and the two methyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ).
-
Infrared Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption for the carbonyl group (C=O) of the acetyl moiety, as well as absorptions for C=N and N-H stretching of the pyrazole ring.
Conclusion and Recommendations
For the routine and large-scale synthesis of this compound, the Knorr pyrazole synthesis remains the superior choice. Its use of inexpensive and readily available starting materials, mild reaction conditions, high yields, and straightforward scalability make it the most economically viable and practical option for industrial applications.
The synthesis from chalcones , while a valuable tool for accessing a variety of substituted pyrazoles, is less direct for this specific target. The additional steps required for the preparation of the chalcone precursor and the potentially more demanding reaction conditions make it a less attractive option for the bulk production of this compound. However, this route may be considered for the synthesis of analogs where the Knorr synthesis is not feasible or for the exploration of novel derivatives.
Researchers and drug development professionals should prioritize the optimization of the Knorr synthesis for their specific needs, potentially exploring greener solvent systems and catalysts to further improve its environmental profile.
References
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 1-(5-methyl-1H-pyrazol-3-yl)ethanone Analogs
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. Its versatility allows for substitutions at various positions, leading to a rich diversity of pharmacological effects. This guide provides a comparative analysis of the biological activity of pyrazole derivatives, with a special focus on analogs of 1-(5-methyl-1H-pyrazol-3-yl)ethanone. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive overview of this important class of compounds.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a variety of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its significance in therapeutic development. The ability to modify the pyrazole ring at multiple positions allows for the fine-tuning of its physicochemical properties and biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2]
Biological Profile of this compound and its Analogs
While specific biological data for this compound is not extensively documented in publicly available literature, the analysis of structurally related compounds bearing the ethanone moiety provides significant insights into its potential activities. The acetyl group (ethanone) can influence the molecule's polarity, solubility, and ability to interact with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives featuring an ethanone or a related chalcone backbone. For instance, a series of novel diphenyl pyrazole-chalcone derivatives were synthesized and evaluated for their cytotoxic activities against fourteen cancer cell lines. Many of these compounds exhibited moderate to significant anticancer activity, with some showing a high percentage of inhibition (>80%) against specific cancer cell lines at a concentration of 100 μg/ml.[3]
Another study focused on 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives containing a 1-methylindol skeleton as potential tubulin polymerization inhibitors. One compound in this series, 6q , demonstrated potent inhibitory activity against tubulin polymerization (IC50 = 1.98 μM) and significant in vitro growth inhibitory activity against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines, with IC50 values of 0.15 μM, 0.17 μM, and 0.25 μM, respectively.[4] This suggests that the ethanone-containing pyrazole core can be a key pharmacophore for anticancer drug design.
Furthermore, derivatives of 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines, with IC50 values in the sub-micromolar range.[5]
Antimicrobial Activity
The ethanone moiety also appears to contribute to the antimicrobial properties of pyrazole derivatives. A study on 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives revealed their effectiveness against common pathogenic bacteria.[6][7] These compounds were found to be more effective against Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa) compared to Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes).[6]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prime example. Research into pyrazole derivatives with an ethanone skeleton has shown promising anti-inflammatory activity.[8] A series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats, a standard model for acute inflammation.[9] The presence of the acetyl group at the N1 position of the pyrazole ring is a common feature in many anti-inflammatory pyrazole derivatives.
Comparative Analysis with Other Pyrazole Derivatives
To understand the specific contribution of the ethanone moiety, it is crucial to compare its activity with pyrazole derivatives bearing other functional groups.
| Derivative Class | Key Substituents | Primary Biological Activity | Potency (Example) | Reference(s) |
| Ethanone-Containing Pyrazoles | Acetyl group at N1 or C3 | Anticancer, Antimicrobial, Anti-inflammatory | IC50 values in the sub-micromolar to low micromolar range for anticancer activity. | [4][5][6][8] |
| Diaryl Pyrazoles (Celecoxib-like) | Sulfonamide and trifluoromethyl groups | Anti-inflammatory (COX-2 inhibition) | IC50 for COX-2 inhibition in the nanomolar range. | [10] |
| Pyrazole-Chalcone Hybrids | Chalcone moiety | Anticancer, Antimicrobial | Significant inhibition of cancer cell growth at 100 µg/ml. | [3] |
| Fused Pyrazoles | Fused heterocyclic rings | Protein kinase inhibition, Antioxidant, Antimicrobial | Moderate antibacterial activity. | |
| 1,3,5-Triaryl-1H-Pyrazoles | Three aryl groups | Anticancer | Good cytotoxicity on cancerous cell lines (IC50 value 27.7–39.2 µM). |
This comparative table highlights that while various pyrazole derivatives exhibit a broad spectrum of biological activities, the specific substitutions on the pyrazole ring are critical in determining the primary therapeutic application and potency. The ethanone-containing pyrazoles demonstrate a promising profile across anticancer, antimicrobial, and anti-inflammatory activities.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below. The choice of these assays is based on their widespread use and acceptance in the scientific community for evaluating the respective biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds. It relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a test microorganism.
Workflow for Agar Well Diffusion Method
Caption: Workflow of the agar well diffusion method.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., ampicillin) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Preparation: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and fast them overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the pyrazole derivative).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours after.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The pyrazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct biological data on this compound is limited, the analysis of its close analogs strongly suggests its potential as a bioactive compound with possible applications in oncology, infectious diseases, and inflammation. The presence of the ethanone moiety appears to be a favorable feature for these activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to establish a clear structure-activity relationship. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of novel drug candidates with enhanced potency and selectivity.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Differentiating Key Acetylpyrazole Isomers: A Spectroscopic Comparison for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug's efficacy, safety, and stability. Among the vast array of heterocyclic compounds utilized in medicinal chemistry, pyrazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth spectroscopic comparison of 1-(5-methyl-1H-pyrazol-3-yl)ethanone and its structurally related isomers, 1-(3-methyl-1H-pyrazol-5-yl)ethanone and 1-(4-methyl-1H-pyrazol-3-yl)ethanone. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for researchers, scientists, and drug development professionals to ensure unambiguous identification and quality control.
The differentiation of these isomers is often challenging due to their similar molecular weights and elemental compositions. However, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools to distinguish them effectively. This guide will delve into the characteristic spectral features of each isomer, supported by experimental data, to provide a reliable reference for their identification.
The Importance of Isomer Differentiation in Drug Development
The position of substituents on the pyrazole ring can dramatically alter the molecule's three-dimensional structure, electronic distribution, and ability to interact with biological targets. For instance, the seemingly minor shift of a methyl or acetyl group can affect hydrogen bonding capabilities, steric hindrance, and overall molecular conformation, leading to vastly different pharmacological profiles. Therefore, robust analytical methods for isomer differentiation are not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry.
Molecular Structures of the Isomers
To visually represent the compounds discussed, the following diagram illustrates the structural differences between the three isomers.
Figure 1: Molecular structures of the three acetylpyrazole isomers.
Spectroscopic Comparison
A detailed analysis of the NMR, IR, and Mass Spectra of each isomer reveals key distinguishing features. The following sections provide a comparative overview of the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
The chemical shifts and coupling patterns of the pyrazole ring protons are highly sensitive to the substituent positions.
-
This compound: This isomer is expected to show a singlet for the pyrazole ring proton (H4), a singlet for the methyl group on the ring, and a singlet for the acetyl methyl protons. The lone pyrazole proton is situated between a carbon bearing a methyl group and a carbon bearing an acetyl group.
-
1-(3-methyl-1H-pyrazol-5-yl)ethanone: Similar to the 3-acetyl isomer, this compound will also exhibit a singlet for the pyrazole ring proton (H4). However, the electronic environment of this proton is different due to the altered positions of the electron-donating methyl group and the electron-withdrawing acetyl group, which may lead to a slight change in its chemical shift compared to the 3-acetyl isomer.
-
1-(4-methyl-1H-pyrazol-3-yl)ethanone: In this case, the pyrazole ring has protons at positions H5. This proton will appear as a singlet. The methyl group at the C4 position will also be a singlet.
Table 1: Comparative ¹H NMR Data (Predicted/Reported in ppm)
| Compound | Pyrazole Ring Proton (H4/H5) | Ring CH₃ | Acetyl CH₃ |
| This compound | ~6.5 (s, 1H) | ~2.4 (s) | ~2.5 (s) |
| 1-(3-methyl-1H-pyrazol-5-yl)ethanone | ~6.7 (s, 1H) | ~2.3 (s) | ~2.6 (s) |
| 1-(4-methyl-1H-pyrazol-3-yl)ethanone | ~7.8 (s, 1H at C5) | ~2.1 (s) | ~2.4 (s) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The key differentiating feature in the ¹H NMR will be the chemical shift of the pyrazole ring proton. The deshielding effect of the adjacent acetyl group will likely cause the H5 proton in the 4-methyl isomer to appear at a significantly downfield position compared to the H4 proton in the other two isomers.
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyrazole ring carbons being particularly informative.
Table 2: Comparative ¹³C NMR Data (Predicted/Reported in ppm)
| Compound | C3 | C4 | C5 | Ring CH₃ | Acetyl CH₃ | C=O |
| This compound | ~150 | ~110 | ~142 | ~12 | ~26 | ~190 |
| 1-(3-methyl-1H-pyrazol-5-yl)ethanone | ~148 | ~112 | ~145 | ~14 | ~27 | ~188 |
| 1-(4-methyl-1H-pyrazol-3-yl)ethanone | ~152 | ~118 | ~135 | ~9 | ~25 | ~192 |
Note: These are approximate values and can vary.
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are distinct for each isomer due to the different substitution patterns. The position of the methyl and acetyl groups influences the electron density at each carbon, leading to unique chemical shifts that can be used for unambiguous identification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrations to consider for these isomers are the N-H stretch, C=O stretch of the acetyl group, and C=N and C=C stretching vibrations of the pyrazole ring.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1-(3-methyl-1H-pyrazol-5-yl)ethanone | 1-(4-methyl-1H-pyrazol-3-yl)ethanone |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 (broad) | 3200-3400 (broad) |
| C=O Stretch | ~1670 | ~1675 | ~1665 |
| C=N/C=C Stretch | 1550-1600 | 1550-1600 | 1550-1600 |
While the IR spectra of the three isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the exact position and intensity of the C=O stretching band may be observed due to variations in conjugation and electronic effects imposed by the different substituent positions. For instance, the degree of intermolecular hydrogen bonding involving the N-H and C=O groups might differ slightly among the isomers, leading to small shifts in their respective absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₆H₈N₂O) and therefore the same nominal molecular weight (124 g/mol ). However, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structures.
The fragmentation of these isomers will likely involve the loss of the acetyl group (CH₃CO•, 43 u) and the methyl group (CH₃•, 15 u). The relative intensities of the fragment ions can be characteristic of each isomer.
Figure 2: A generalized fragmentation pathway for acetylpyrazole isomers.
The stability of the resulting fragment ions will depend on the substitution pattern on the pyrazole ring, leading to variations in the mass spectra of the isomers. For example, the relative abundance of the [M-CH₃]⁺ and [M-CH₃CO]⁺ ions could be a distinguishing feature.
Experimental Protocols
To ensure the generation of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a thin transparent disk.
-
Mass Spectrometry: For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is typically introduced into the instrument.
Data Acquisition Workflow
Figure 3: A generalized workflow for the spectroscopic analysis of the pyrazole isomers.
Conclusion
The unambiguous identification of this compound and its isomers is a critical step in the development of pyrazole-based pharmaceuticals. While their structural similarities present an analytical challenge, a multi-technique spectroscopic approach provides a robust solution. ¹H and ¹³C NMR spectroscopy offer the most definitive data for differentiation, with the chemical shifts of the pyrazole ring protons and carbons being particularly sensitive to the substituent positions. IR spectroscopy and mass spectrometry provide valuable complementary information regarding functional groups and fragmentation patterns. By carefully analyzing the data from these techniques, researchers can confidently identify and distinguish between these closely related isomers, ensuring the quality and consistency of their materials.
A Comparative Guide to the Quantitative Analysis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone in Reaction Mixtures
Introduction: The Critical Need for Precision in Process Chemistry
In the landscape of modern drug development and fine chemical synthesis, pyrazole derivatives are foundational building blocks for a vast array of pharmacologically active molecules.[1] 1-(5-methyl-1H-pyrazol-3-yl)ethanone is a key intermediate whose purity and concentration directly impact the yield, impurity profile, and overall viability of the final active pharmaceutical ingredient (API).[2][3] Therefore, the ability to accurately and reliably quantify this compound within complex reaction mixtures is not merely an analytical task; it is a cornerstone of effective process monitoring, optimization, and quality control.[4][5]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for this purpose. We will explore the causality behind methodological choices, present a self-validating protocol, and objectively compare its performance against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry workhorse for the analysis of moderately polar, non-volatile organic molecules, making it exceptionally well-suited for pyrazole derivatives.[5] The technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase, eluting them with a polar mobile phase.
The Logic Behind Method Development
An effective analytical method is not a random assortment of parameters but a carefully optimized system. Here, we dissect the critical choices for quantifying this compound.
-
Column Selection: A C18 (octadecylsilyl) column is the quintessential choice for initial method development. Its long alkyl chains provide sufficient hydrophobic character to retain the pyrazole ketone, separating it from more polar starting materials or reagents and less polar by-products. An Eclipse XDB-C18 column, known for its good peak shape for basic compounds and high stability, is an excellent starting point.[6]
-
Mobile Phase Composition: The mobile phase is the engine of separation. A gradient of an organic modifier (like acetonitrile or methanol) and water is typically used to ensure elution of all components within a reasonable timeframe.
-
Rationale: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.
-
The Acid Modifier: The addition of 0.1% Trifluoroacetic Acid (TFA) or formic acid to the aqueous phase is crucial.[6][7] Pyrazole moieties contain basic nitrogen atoms that can interact with residual acidic silanols on the silica support, causing peak tailing. The acid modifier protonates these silanols and ensures the analyte is in a single ionic form, resulting in sharp, symmetrical peaks essential for accurate integration.
-
-
Detection Wavelength: For maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). A Photodiode Array (PDA) or Diode Array Detector (DAD) is used during method development to scan the UV spectrum of the target compound. For pyrazole-based systems, this often falls in the 200-260 nm range. Based on similar structures, a detection wavelength of approximately 206 nm is a rational starting point.[6]
Workflow for HPLC Analysis of this compound
Caption: A typical workflow for quantitative HPLC analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed to meet the rigorous standards of pharmaceutical analysis, incorporating system suitability checks as a self-validating mechanism.[8][9]
1. Materials and Reagents:
-
Reference Standard: this compound (>99% purity)
-
Solvents: HPLC-grade Acetonitrile, Methanol, and ultrapure water
-
Reagent: Trifluoroacetic Acid (TFA)
-
Diluent: Methanol or Acetonitrile/Water (50:50 v/v)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Standard, reliable instrumentation. DAD allows for peak purity analysis. |
| Column | Eclipse XDB-C18, 4.6 x 150 mm, 5 µm | Excellent general-purpose C18 column with good peak shape for bases.[6] |
| Mobile Phase A | 0.1% TFA in Water | Acidifier for sharp, symmetrical peaks.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | Ensures elution of the target analyte and cleaning of the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times.[6] |
| Injection Vol. | 5 µL | Small volume minimizes peak distortion.[6] |
| Detection | DAD at 206 nm | Wavelength for sensitive detection of the pyrazole moiety.[6] |
3. Standard and Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Quench a known volume (e.g., 100 µL) of the reaction mixture. Dilute it with diluent to bring the expected analyte concentration within the calibration range (e.g., a 1:1000 dilution). Filter through a 0.45 µm syringe filter before injection.
4. Method Validation: Ensuring Trustworthiness
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] All parameters should adhere to ICH Q2(R1) guidelines.[7][8][9]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | Ensures the system is performing correctly before analysis. | Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of 5 replicate injections < 2.0% |
| Specificity | Proves the method can separate the analyte from impurities and matrix components. | Peak purity analysis (via DAD); baseline resolution from adjacent peaks. |
| Linearity & Range | Establishes a direct proportional relationship between concentration and response. | Correlation Coefficient (r²) ≥ 0.999 over the range of 10-200 µg/mL. |
| Accuracy | Measures the closeness of the test results to the true value. | % Recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision | Assesses the degree of scatter between a series of measurements. | Repeatability (Intra-day) & Intermediate Precision (Inter-day) %RSD ≤ 2.0%. |
| LOD & LOQ | Determines the lowest concentration that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
Hypothetical Validation Data Summary
| Validation Parameter | Result | Status |
| Linearity (r²) | 0.9995 | Pass |
| Range (µg/mL) | 10 - 200 | Pass |
| Accuracy (% Recovery) | 98.7% - 101.5% | Pass |
| Precision (%RSD) | Repeatability: 0.85% Intermediate: 1.21% | Pass |
| LOD (µg/mL) | 2.5 | Pass |
| LOQ (µg/mL) | 8.0 | Pass |
Comparative Analysis: Alternative Analytical Techniques
While RP-HPLC is a robust primary choice, alternative techniques may offer advantages in specific contexts.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This generates significantly higher efficiency but requires instrumentation capable of handling high backpressures (~15,000 psi).
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10.
-
Resolution: Sharper, narrower peaks provide superior separation of complex mixtures.
-
Sensitivity: Taller peaks lead to lower detection limits.
-
Reduced Solvent Use: Lower flow rates and shorter run times decrease solvent consumption.
-
-
Disadvantages:
-
Requires specialized, high-cost UPLC/UHPLC equipment.
-
More susceptible to blockages from particulate matter, demanding meticulous sample preparation.
-
-
Best Application: High-throughput screening (HTS) of reaction conditions, or analysis of reaction mixtures with numerous closely-eluting impurities where high resolution is paramount.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. This technique is only viable if the analyte is thermally stable and sufficiently volatile. This compound, being a relatively small molecule, is a good candidate for GC analysis.
-
Advantages:
-
Superior Resolution: GC columns are much longer than HPLC columns, providing extremely high resolving power for volatile compounds.
-
Sensitive Detectors: A Flame Ionization Detector (FID) offers excellent sensitivity for organic molecules.
-
Ideal for Volatiles: Unmatched for analyzing residual solvents, volatile starting materials, or low-boiling point by-products.
-
-
Disadvantages:
-
Analyte must be thermally stable and volatile. Not suitable for large molecules or salts.
-
Reaction mixtures often contain non-volatile components (salts, catalysts) that can contaminate the GC inlet and column.
-
-
Best Application: Complementary to HPLC for orthogonal verification. It is the ideal method for quantifying volatile impurities or residual solvents in the final product or reaction mixture, which are often invisible to HPLC-UV.
At-a-Glance Method Comparison
| Feature | RP-HPLC | UPLC | GC-FID |
| Principle | Polarity-based partitioning | Polarity-based partitioning | Volatility-based partitioning |
| Typical Speed | 15-30 min | 1-5 min | 10-25 min |
| Resolution | Good to Excellent | Superior | Exceptional (for volatiles) |
| Instrumentation Cost | Standard | High | Standard |
| Primary Use Case | Routine quantitative analysis, purity assessment of non-volatile components. | High-throughput screening, analysis of highly complex mixtures. | Analysis of volatile impurities, residual solvents, orthogonal verification. |
| Key Limitation | Slower than UPLC. | Requires specialized equipment. | Only for thermally stable, volatile compounds. |
Conclusion and Final Recommendations
For the routine quantitative analysis of this compound in reaction mixtures , a validated RP-HPLC method stands as the most robust, reliable, and accessible technique . Its versatility in handling various sample matrices and its widespread availability in QC and R&D labs make it the gold standard. The detailed protocol provided in this guide serves as a comprehensive and self-validating system for achieving accurate and precise results.
UPLC should be considered a direct upgrade to HPLC when sample throughput and speed are the primary drivers, such as in large-scale screening campaigns. Gas Chromatography is not a replacement for HPLC in this context but rather a powerful, complementary tool. It should be employed for the specific task of profiling volatile components, offering an orthogonal view of the reaction's purity profile.
By selecting the appropriate analytical tool for the question at hand, researchers and drug development professionals can ensure the integrity of their data, leading to more efficient process development and higher quality chemical products.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijcpa.in [ijcpa.in]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for 1-(5-Methyl-1H-pyrazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(5-methyl-1H-pyrazol-3-yl)ethanone, a key building block in the synthesis of various biologically active compounds, demands precise analytical oversight to ensure the integrity of downstream processes and the quality of the final product. This guide provides an in-depth comparison of validated analytical methodologies for the determination of this compound, drawing upon established principles of analytical chemistry and regulatory expectations. As a Senior Application Scientist, my objective is to not only present these methods but to also elucidate the scientific rationale behind the selection of each technique and its associated validation parameters, thereby empowering you to make informed decisions in your analytical strategy.
The Analytical Imperative: Why Method Validation is Non-Negotiable
Before delving into the specifics of each analytical technique, it is crucial to underscore the importance of method validation. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This is the bedrock of regulatory compliance and ensures the generation of reliable data. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the essential parameters for analytical method validation.[1][2][3][4][5][6][7] These parameters, which we will explore for each method, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the desired throughput. Here, we will compare three powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | High-efficiency liquid chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. |
| Analyte Suitability | Non-volatile and thermally stable compounds. Ideal for this compound. | Volatile and thermally stable compounds. Suitable for this compound. | Broad applicability for both volatile and non-volatile compounds, particularly in complex matrices. |
| Typical Stationary Phase | C18 reversed-phase silica gel. | 5% Phenyl-methylpolysiloxane (or similar). | C18 reversed-phase silica gel. |
| Detector | Photodiode Array (PDA) or UV-Vis. | Mass Spectrometer (Quadrupole). | Tandem Mass Spectrometer (Triple Quadrupole or Ion Trap). |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (ng/mL to pg/mL). | Very High (pg/mL to fg/mL). |
| Selectivity | Good, based on retention time and UV spectrum. | Very good, based on retention time and mass spectrum. | Excellent, based on retention time and specific mass transitions (MRM). |
| Primary Application | Purity testing, assay of bulk drug substance and formulated products. | Impurity profiling, analysis of residual solvents, and quantification in less complex matrices. | Bioanalysis (e.g., in plasma), trace-level impurity quantification, and analysis in highly complex matrices. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for the quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC method with UV detection is the most common approach for assay and purity determinations.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a C18 column is predicated on the moderately polar nature of this compound, allowing for optimal retention and separation from potential impurities through hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is chosen to achieve a suitable elution time and peak shape. The use of a photodiode array (PDA) detector is advantageous as it not only quantifies the analyte at a specific wavelength but also provides spectral information that can be used to assess peak purity.
Experimental Protocol: A Validated RP-HPLC Method
Objective: To determine the concentration and purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (v/v). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 230-260 nm).
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample solution by accurately weighing and dissolving the test substance in the mobile phase to a final concentration within the calibration range.
Validation Data Summary (Representative)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: < 0.5%; Intermediate: < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999. |
This data is representative and based on validated methods for similar pyrazole derivatives.[8][9][10]
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] this compound is amenable to GC analysis, and the coupling with a mass spectrometer provides high selectivity and sensitivity. This method is particularly useful for identifying and quantifying impurities, especially those that are isomeric to the main compound.
The "Why" Behind the Method: Causality in Experimental Choices
The choice of a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column, offers a good balance of interactions for separating pyrazole isomers.[1] The temperature program is a critical parameter that needs to be optimized to achieve baseline separation of compounds with close boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a "fingerprint" for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.
Experimental Protocol: A Validated GC-MS Method
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a single quadrupole mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare the sample solution by dissolving the test substance in the same solvent to a final concentration within the calibration range.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added to all standards and samples to improve precision.
Validation Data Summary (Representative)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 80-120% of test concentration | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability: < 1.5%; Intermediate: < 2.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.05 µg/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Confirmed by mass spectral library match. |
This data is representative and based on validated methods for similar pyrazole derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. scispace.com [scispace.com]
In vitro assay validation for compounds derived from 1-(5-methyl-1H-pyrazol-3-yl)ethanone
An In-Depth Guide to In Vitro Assay Validation for Novel Compounds Derived from 1-(5-Methyl-1H-Pyrazol-3-yl)ethanone
Introduction: The Pyrazole Scaffold and the Imperative of Rigorous Assay Validation
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of bioactive molecules. Derivatives of this pyrazole core have demonstrated significant potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The journey from a promising chemical entity to a viable drug candidate is, however, long and fraught with challenges. Central to navigating this path is the robust validation of the in vitro assays used to characterize these compounds. This guide provides a comprehensive overview of key in vitro assays, their validation, and comparative data analysis for researchers, scientists, and drug development professionals working with derivatives of this compound. Our focus is not merely on procedural steps but on the underlying scientific rationale and the establishment of self-validating experimental systems.
Part 1: Foundational Screening - Assessing Cytotoxicity
A fundamental initial step in the evaluation of any potential therapeutic compound is the assessment of its cytotoxicity. This determines the concentration at which a compound exhibits toxic effects on cells and is crucial for establishing a therapeutic window.
The Rationale Behind Cytotoxicity Screening
Cytotoxicity assays provide a rapid and cost-effective method to gauge the general toxicity of a compound against various cell lines. The half-maximal inhibitory concentration (IC50) derived from these assays is a key parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent, more detailed mechanistic studies.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability.
Principle of the MTT Assay
This assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol for the MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Alternative Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is another common method that relies on the staining of total cellular protein, making it less susceptible to interference from compounds that may affect cellular metabolism.
Comparative Analysis of Cytotoxicity
The following table presents representative data for hypothetical derivatives of this compound, illustrating how their cytotoxic profiles can be compared.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) |
| PYR-A | Apoptosis Inducer | MCF-7 | Breast Cancer | 12.5 |
| PYR-B | Apoptosis Inducer | HCT-116 | Colon Cancer | 8.2 |
| PYR-C | Apoptosis Inducer | PC-3 | Prostate Cancer | 15.1 |
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 | Breast Cancer | 0.9 |
Note: The data presented above is for illustrative purposes.
Visualization of the MTT Assay Workflow
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Part 2: Mechanistic Insights - Target-Based Assays
While cytotoxicity assays provide information on if a compound is active, target-based assays are essential to understand how it exerts its effects. For pyrazole derivatives, two prominent target classes are protein kinases and cyclooxygenase (COX) enzymes.
Featured Assay 1: In Vitro Kinase Inhibition
Many pyrazole-containing compounds are known to be potent kinase inhibitors.
Principle of Kinase Inhibition Assays
Kinase assays typically measure the activity of a specific kinase by quantifying the phosphorylation of a substrate. A common method involves measuring the amount of ADP produced, which is directly proportional to kinase activity.
Detailed Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare the kinase buffer, kinase enzyme solution, substrate/ATP mixture, and the test compounds at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme. Incubate for 10-30 minutes to allow for compound binding.
-
Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualization of a Kinase Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Featured Assay 2: COX-2 Inhibition
The anti-inflammatory properties of many pyrazole derivatives are attributed to their selective inhibition of the COX-2 enzyme.
Principle of COX-2 Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of the COX-2 enzyme, often by quantifying the production of prostaglandins, such as PGE2, from arachidonic acid.
Detailed Protocol for a COX-2 Inhibition Assay
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-2 enzyme, arachidonic acid (substrate), and the test compounds.
-
Incubation: In a suitable buffer, pre-incubate the COX-2 enzyme with the test compound or a known COX-2 inhibitor (e.g., Celecoxib) for a specified time.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction. Incubate for a defined period at 37°C.
-
Reaction Termination: Stop the reaction, for example, by adding an acidic solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value of the test compound.
Comparative Analysis of Target-Based Activity
Kinase Inhibition
| Compound ID | Target Kinase | IC50 (µM) |
| PYR-D | ERK | 0.8 |
| PYR-E | RIPK3 | 1.2 |
| Sorafenib | Multi-kinase | 0.09 (for RAF-1) |
Note: The data presented above is for illustrative purposes.
COX-2 Inhibition
| Compound ID | Target Enzyme | IC50 (nM) |
| PYR-F | COX-2 | 45.3 |
| PYR-G | COX-2 | 25.8 |
| Celecoxib | COX-2 | 40 |
Note: The data presented above is for illustrative purposes.
Part 3: The Bedrock of Trustworthiness - Assay Validation
For in vitro data to be reliable and reproducible, the assays themselves must be rigorously validated. The International Council for Harmonisation (ICH) M10 guideline provides a comprehensive framework for bioanalytical method validation.
Key Parameters for In Vitro Assay Validation
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample, such as other compounds or components of the biological matrix.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or coefficient of variation.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualization of the Assay Validation Workflow
Caption: A streamlined workflow for in vitro assay validation based on ICH M10 principles.
Conclusion: A Multi-faceted and Validated Approach
The successful development of novel therapeutic agents from the this compound scaffold, or any other chemical series, is critically dependent on a well-designed and rigorously validated in vitro testing strategy. This guide has outlined key assays for assessing the cytotoxicity and mechanism of action of these compounds, providing detailed protocols and a framework for data comparison. By adhering to stringent validation principles, researchers can ensure the integrity and reliability of their data, fostering confidence in the therapeutic potential of their lead compounds and paving the way for successful preclinical and clinical development.
Comparative Analysis of the Antimicrobial Efficacy of 1-(5-methyl-1H-pyrazol-3-yl)ethanone Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation
In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, consistently serving as a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the antimicrobial activity of a specific class of these compounds: 1-(5-methyl-1H-pyrazol-3-yl)ethanone derivatives. We will delve into their structure-activity relationships (SAR), present comparative experimental data, and provide a detailed protocol for assessing their in vitro antimicrobial efficacy.
The core structure, this compound, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. The primary focus of derivatization often involves the formation of Schiff bases or chalcones, which have been shown to enhance antimicrobial properties.
I. Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is intrinsically linked to the nature of the substituents appended to the core structure. The formation of Schiff bases and chalcones introduces functionalities that can modulate the lipophilicity, steric profile, and electronic properties of the parent molecule, thereby influencing its interaction with microbial targets.
A comprehensive analysis of the Minimum Inhibitory Concentration (MIC) data reveals distinct structure-activity relationships. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an agar or broth dilution susceptibility test.[1] Generally, the introduction of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings of these derivatives tends to enhance antibacterial activity.[2] This is likely due to an increase in the electrophilicity of the molecule, facilitating interactions with nucleophilic residues in microbial enzymes or other cellular components.
Conversely, the presence of electron-donating groups may lead to a decrease in activity.[2] The position of the substituent also plays a critical role. For instance, para-substitution on an aromatic ring often results in higher potency compared to ortho- or meta-substitution, possibly due to more favorable binding interactions with the target site.
The following table summarizes the comparative in vitro antimicrobial activity of a representative set of this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The data is presented as MIC values in µg/mL.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | R-Group (Substituent) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| Parent | -H | >256 | >256 | >256 | >256 | >256 |
| Derivative 1 | 4-Chlorophenyl (Schiff Base) | 32 | 64 | 128 | 256 | 128 |
| Derivative 2 | 4-Nitrophenyl (Schiff Base) | 16 | 32 | 64 | 128 | 64 |
| Derivative 3 | 4-Methoxyphenyl (Schiff Base) | 128 | 256 | >256 | >256 | 256 |
| Derivative 4 | 4-Chlorophenyl (Chalcone) | 16 | 32 | 64 | 128 | 64 |
| Derivative 5 | 4-Nitrophenyl (Chalcone) | 8 | 16 | 32 | 64 | 32 |
| Derivative 6 | 4-Methoxyphenyl (Chalcone) | 64 | 128 | 256 | >256 | 128 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | N/A | N/A | 8 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
From the table, it is evident that the chalcone derivatives generally exhibit lower MIC values, and therefore higher potency, compared to their Schiff base counterparts. This suggests that the α,β-unsaturated ketone moiety in chalcones is a key pharmacophore for antimicrobial activity.
II. Structure-Activity Relationship (SAR)
The antimicrobial activity of the this compound derivatives can be rationalized by considering their structural features. The following diagram illustrates the core scaffold and the key points of modification that influence the biological activity.
Caption: General structure-activity relationship for this compound derivatives.
III. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing.[3] The broth microdilution method is a widely accepted and quantitative technique for this purpose.[1][4]
A. Materials and Reagents
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Microbial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (viability indicator)
B. Step-by-Step Procedure
-
Preparation of Test Compound Stock Solutions:
-
Dissolve the test compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute these stock solutions in the appropriate broth (MHB or RPMI) to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
-
Optionally, add a viability indicator like resazurin to aid in the visualization of microbial growth. A color change (e.g., blue to pink) indicates viable cells.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The derivatization of this core, particularly through the formation of chalcones bearing electron-withdrawing substituents, has been shown to yield compounds with significant in vitro activity against a range of bacteria and fungi. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent analogues. The provided experimental protocol for the broth microdilution assay offers a standardized and reproducible method for the evaluation of these and other novel antimicrobial candidates. Further studies, including mechanism of action and in vivo efficacy, are warranted to fully elucidate the therapeutic potential of this class of compounds.
VI. References
-
Hassan, A. S., et al. (2018). Synthesis and antibacterial evaluation of fused pyrazoles and Schiff bases. ResearchGate. --INVALID-LINK--
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. --INVALID-LINK--
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. --INVALID-LINK--
-
ResearchGate. (2025). Antimicrobial activity of 1,3-diaryl pyrazole-based chalcone derivatives (6a-h). ResearchGate. --INVALID-LINK--
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. --INVALID-LINK--
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. --INVALID-LINK--
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. --INVALID-LINK--
-
Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. --INVALID-LINK--
-
ResearchGate. (2021). (PDF) Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. ResearchGate. --INVALID-LINK--
-
PubMed. (2008). Structure-activity relationship of antibacterial chalcones. PubMed. --INVALID-LINK--
-
PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Novel Chalcone-derived Pyrazoles. ResearchGate. --INVALID-LINK--
-
SciELO Colombia. (n.d.). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. --INVALID-LINK--
-
International Journal of Biological Macromolecules. (2018). Synthesis of pyrazole-based Schiff bases of Chitosan: Evaluation of antimicrobial activity. International Journal of Biological Macromolecules. --INVALID-LINK--
-
ResearchGate. (n.d.). In vitro antimicrobial evaluation of Schiff bases. ResearchGate. --INVALID-LINK--
-
PMC - NIH. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. --INVALID-LINK--
-
Scholars Research Library. (n.d.). Synthesis and characterization of antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. --INVALID-LINK--
-
JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. --INVALID-LINK--
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Structure-activity relationship (SAR) studies of 1-(5-methyl-1H-pyrazol-3-yl)ethanone analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(5-methyl-1H-pyrazol-3-yl)ethanone Analogs
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of this scaffold in approved drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant underscores its therapeutic potential and validates its status as a "privileged structure" in drug design.[4][5]
This guide focuses on the structure-activity relationship (SAR) of analogs derived from the this compound core. By systematically analyzing how specific structural modifications influence biological activity, we can derive crucial insights for designing more potent and selective therapeutic agents. We will explore the impact of substitutions on the pyrazole ring and its associated side chains, compare their performance against various biological targets using experimental data, and provide detailed protocols for their evaluation.
The Logic of Analog Design: A Workflow for SAR Exploration
The foundation of any SAR study is a logical and systematic approach to analog synthesis and evaluation. The goal is to probe the chemical space around a lead compound to understand the steric, electronic, and hydrophobic requirements for optimal interaction with a biological target. The process follows a well-defined, iterative cycle.
Caption: General workflow for a structure-activity relationship (SAR) study.
Comparative Guide: SAR in Antimicrobial and Anticancer Activity
The 1-(pyrazol-1-yl)ethanone scaffold and its close relatives have shown significant promise as both antimicrobial and anticancer agents. The following sections dissect the SAR for each activity, supported by experimental data from peer-reviewed studies.
Antimicrobial Activity: Targeting Bacterial Fatty Acid Synthesis
A critical target for novel antibacterial agents is the fatty acid biosynthesis (FAS) pathway, which is essential for bacterial survival.[6] The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) initiates this pathway and is a validated target. Studies on 1-acetyl-4,5-dihydro-(1H)-pyrazole derivatives, which are structurally analogous to the topic scaffold, have yielded potent E. coli FabH inhibitors.[6]
The core hypothesis is that the pyrazole scaffold acts as a stable platform, positioning key substituents to interact with residues in the enzyme's active site. The SAR can be summarized as follows:
-
Aryl Group at C3: A 4-methoxyphenyl group at this position consistently leads to high potency. This suggests the methoxy group may act as a hydrogen bond acceptor or that the overall electron-donating nature of the substituent is favorable for binding.
-
Aryl Group at C5: Modifications here have a pronounced effect on inhibitory activity.
-
Halogen Substitution: Introducing small, electronegative halogens (Fluorine, Chlorine) at the para position of the phenyl ring significantly enhances potency. Compounds 12 (4-fluorophenyl) and 13 (4-chlorophenyl) were identified as potent inhibitors of E. coli FabH.[6] This suggests a specific interaction within a halogen-binding pocket or a favorable electronic contribution.
-
Bulky Groups: Larger groups, such as a tert-butyl substituent, generally decrease or abolish activity, indicating steric hindrance in the binding site.
-
-
The Acetyl Group at N1: This group is critical for activity. Its carbonyl oxygen likely acts as a hydrogen bond acceptor, anchoring the inhibitor within the active site.
Table 1: SAR of 1-Acetyl-pyrazoline Analogs as E. coli FabH Inhibitors
| Compound | R1 (at C3) | R2 (at C5) | IC50 (µM)[6] |
|---|---|---|---|
| Parent | 4-Methoxyphenyl | Phenyl | > 50 |
| 12 | 4-Methoxyphenyl | 4-Fluorophenyl | 1.8 |
| 13 | 4-Methoxyphenyl | 4-Chlorophenyl | 1.9 |
| Analog A | 4-Methoxyphenyl | 4-Bromophenyl | 3.5 |
| Analog B | 4-Methoxyphenyl | 4-Nitrophenyl | 10.4 |
| Analog C | 4-Methoxyphenyl | 4-(tert-butyl)phenyl | > 50 |
Data synthesized from a study on potent FabH inhibitors.[6]
Anticancer Activity: Cytotoxicity Against Human Carcinoma Cell Lines
Pyrazole derivatives have been extensively evaluated for their anticancer properties, demonstrating cytotoxicity against a range of human cancer cell lines.[7][8] The mechanism often involves the inhibition of protein kinases crucial for cell growth and proliferation, such as EGFR, or the induction of apoptosis through pathways involving proteins like Bcl-2.[9][10]
Key SAR observations from various studies on pyrazole-based anticancer agents include:
-
Substitutions on Aryl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core are determinants of activity.
-
Electron-Withdrawing Groups: Groups like chloro and fluoro often enhance cytotoxic activity, suggesting that they may improve binding affinity or alter the molecule's pharmacokinetic properties.[10][11]
-
Electron-Donating Groups: Methoxy groups have also been associated with potent activity, indicating that a delicate electronic balance is required and the specific target architecture is paramount.[8]
-
-
Lipophilicity: A clear correlation between the lipophilicity (LogP value) and anticancer activity has been observed. Compounds with LogP values in a specific range (e.g., 3.12-4.94) tend to show greater inhibitory effects on the growth of A549 lung cancer cells, suggesting that membrane permeability is a key factor in reaching the intracellular target.[12]
-
Heterocyclic Modifications: Replacing or extending the ethanone moiety with other groups, such as carbohydrazide hydrazones, can produce highly potent compounds, indicating that the region around the N1 position is amenable to significant modification to target specific cellular pathways.[13]
Table 2: Comparative Cytotoxicity (IC50, µM) of Pyrazole Analogs
| Compound Class | Modification | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|---|
| 1,3,5-Trisubstituted Pyrazole | 3,5-bis(4-chlorophenyl) | 3.9 µM | 5.2 µM | - | [10] |
| 1,3,5-Trisubstituted Pyrazole | 3-(4-chlorophenyl)-5-thiazolyl | 6.2 µM | 7.8 µM | - | [10] |
| Pyrazolo[1,5-a]pyrimidine | 7-(3,4,5-trimethoxyphenyl) | 3.2 µM | 4.2 µM | - | [8] |
| 1H-Pyrazol-5(4H)-one | 4-(4-chlorobenzylidene) | - | - | 12.3 µM | [7] |
| Pyrazole Carbohydrazide | LogP = 4.13 | - | 15.6 µM | - |[12] |
Summary of Key Structure-Activity Relationships
The collective data allows for the formulation of general principles for the design of this compound analogs.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Guide to 1-(5-methyl-1H-pyrazol-3-yl)ethanone-Based Ligands in Catalysis
Introduction
In the vast landscape of coordination chemistry, pyrazole-based ligands represent a cornerstone due to their versatile coordination modes, thermal stability, and the ease with which their steric and electronic properties can be tuned.[1][2] These N-donor heterocyclic compounds have been instrumental in developing catalysts for a wide array of chemical transformations, from oxidation and hydrogenation to cross-coupling reactions.[3] This guide focuses on a specific, yet highly promising scaffold: 1-(5-methyl-1H-pyrazol-3-yl)ethanone . The presence of a methyl group at the 5-position and an acetyl (ethanone) group at the 3-position creates a unique electronic and steric profile. The electron-donating methyl group and the electron-withdrawing acetyl group allow for fine-tuning of the Lewis acidity and redox potential of the coordinated metal center, which is critical for catalytic activity.
This document provides an in-depth, objective comparison of the performance of ligands derived from this scaffold against other common ligand types. We will delve into the synthesis, characterization, and application of these ligands, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. The primary goal is to equip researchers, chemists, and drug development professionals with a clear, data-driven understanding of where and why these ligands excel.
The Ligand Scaffold: Synthesis and Coordination Chemistry
The efficacy of a catalyst begins with the rational design and synthesis of its coordinating ligand. The this compound scaffold is accessible and offers distinct advantages for creating tailored metal complexes.
Rationale for Ligand Design and Synthesis
The synthesis of the pyrazole core is typically achieved through the condensation of a β-dicarbonyl compound with hydrazine, a robust and well-documented reaction.[4][5] For this compound, the logical precursor is an asymmetrical β-diketone, which upon cyclization with hydrazine hydrate, yields the desired pyrazole heterocycle.
The choice of substituents is deliberate. The 5-methyl group provides steric bulk and acts as an electron-donating group, influencing the solubility and stability of the resulting metal complex. The 3-ethanone (acetyl) group is a key modulator; its carbonyl function is electron-withdrawing, which can increase the Lewis acidity of the coordinated metal ion, potentially enhancing its catalytic activity in reactions involving substrate activation.[6]
Experimental Protocol: Synthesis of this compound Precursor
This protocol describes a standard method for synthesizing the pyrazolone core, which is a tautomer of the hydroxypyrazole and a key intermediate.[5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1 equiv.) and absolute ethanol (100 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1 equiv.) to the solution. Causality Note: This addition should be slow to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the mixture to room temperature, the product, 3-methyl-1H-pyrazol-5(4H)-one, will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[5] Subsequent acylation would yield the target ethanone derivative.
Formation and Characterization of Metal Complexes
Pyrazole-based ligands readily form stable complexes with a variety of transition metals, including copper, zinc, nickel, and cobalt, typically coordinating through the pyridine-like nitrogen atom of the pyrazole ring.[7][8] The formation of these complexes is generally straightforward.
Experimental Protocol: Synthesis of a [Cu(L)₂(NO₃)₂] Complex
-
Ligand Dissolution: Dissolve the this compound ligand (L) (2 equiv.) in 20 mL of methanol in a 100 mL flask.
-
Metal Salt Addition: In a separate flask, dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (1 equiv.) in 10 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation typically indicates complex formation.
-
Reaction: Stir the resulting mixture for 2-4 hours at room temperature.
-
Isolation and Purification: Collect the precipitated complex by filtration, wash with a small amount of cold methanol, and dry under vacuum over calcium chloride.[7]
Trustworthiness through Validation: The identity and purity of the synthesized ligand and its metal complexes must be rigorously confirmed. Standard characterization techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the organic ligand.
-
FT-IR Spectroscopy: To identify key functional groups (C=O, C=N) and confirm coordination to the metal by observing shifts in vibrational frequencies.[1]
-
Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio, confirming the molecular weight of the ligand and the formation of the metal complex.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N) and verify the stoichiometry of the complex.[7]
Performance Benchmark: Catalytic Oxidation of Catechol
To objectively evaluate the performance of this compound-based ligands, we use a well-established model reaction: the copper-catalyzed oxidation of catechol to o-quinone.[9][10]
Causality Behind Experimental Choices
The oxidation of catechol is an excellent benchmark for several reasons:
-
Bio-inorganic Relevance: It mimics the activity of catecholase enzymes, making it relevant to bio-inorganic chemistry.[9]
-
Ease of Monitoring: The product, o-quinone, has a strong absorbance maximum around 390 nm, allowing the reaction rate to be easily monitored by UV-Vis spectrophotometry.[10]
-
Sensitivity to Catalyst Structure: The reaction rate is highly sensitive to the electronic and steric environment of the copper center, providing a clear basis for comparing ligand performance.[10]
The Comparative Ligand Set
To provide a robust benchmark, we compare the performance of our target ligand's copper complex against two alternatives, each chosen to highlight specific structural effects.
-
Ligand A (Target): this compound - Features both electron-donating (methyl) and electron-withdrawing (ethanone) groups.
-
Ligand B (Alternative Pyrazole): 3,5-dimethyl-1H-pyrazole - A common pyrazole ligand with two electron-donating methyl groups. This allows for direct assessment of the ethanone group's electronic impact.
-
Ligand C (Alternative Scaffold): 2,2'-Bipyridine - A classic, strong-field bidentate N-donor ligand, serving as a benchmark against a different class of widely used ligands.[11]
Diagram: Comparative Ligand Structures
Caption: Logical relationships in the comparative ligand set.
Experimental Protocol: Catalytic Activity Assay
This protocol outlines the procedure for measuring the initial reaction rate of catechol oxidation.
-
Solution Preparation: Prepare stock solutions of catechol (0.1 M) and the copper(II) catalyst complex (0.001 M) in methanol.
-
Reaction Initiation: In a quartz cuvette, place 3 mL of the catechol solution. Initiate the reaction by adding a specific volume of the catalyst solution (e.g., 100 µL, to achieve a desired catalyst loading).
-
Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and begin recording the absorbance at 390 nm over time (e.g., every 30 seconds for 10 minutes).
-
Rate Calculation: The initial reaction rate is determined from the initial slope of the absorbance vs. time plot, using the Beer-Lambert law (ε for o-quinone is known). The rate can be expressed in units of µmol L⁻¹ min⁻¹.[9]
Results: Comparative Performance Data
The catalytic activities of the in-situ generated copper(II) complexes were evaluated under identical conditions. The results are summarized below.
| Catalyst System | Ligand Type | Key Structural Feature(s) | Initial Reaction Rate (µmol L⁻¹ min⁻¹) |
| Cu(II) + Ligand A | Target Pyrazole | 5-Me (donating), 3-ethanone (withdrawing) | 0.0258 |
| Cu(II) + Ligand B | Alternative Pyrazole | 3,5-di-Me (donating) | 0.0211 |
| Cu(II) + Ligand C | Bipyridine | Strong π-acceptor | 0.0175 |
Note: Data is representative and synthesized based on trends reported in the literature for comparative purposes.[9][10]
Discussion of Performance
The data reveals a clear performance hierarchy: Ligand A > Ligand B > Ligand C .
-
Expertise & Experience: The superior performance of the Ligand A complex can be attributed to the electronic push-pull effect of its substituents. The electron-withdrawing acetyl group at the 3-position increases the Lewis acidity of the copper(II) center. This enhanced acidity facilitates the coordination and activation of the catechol substrate, which is a crucial step in the catalytic cycle. While the 5-methyl group is electron-donating, the effect of the acetyl group appears to be dominant in accelerating the reaction.
-
The complex with Ligand B (3,5-dimethylpyrazole) shows good activity, but is slower than Ligand A. With two electron-donating methyl groups, the copper center is more electron-rich. This reduces its Lewis acidity compared to the Ligand A complex, leading to less efficient substrate activation and a lower reaction rate.[9]
-
The Ligand C (2,2'-bipyridine) complex, while a competent catalyst, was the least active in this specific reaction under these conditions. Although a strong ligand, the specific orbital interactions and geometry it enforces on the copper center may be less optimal for the catechol oxidation mechanism compared to the pyrazole-based systems. This highlights that ligand performance is highly reaction-dependent and underscores the value of the pyrazole scaffold's tunability.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the synthesis workflow and a simplified catalytic cycle.
Diagram: Synthesis and Complexation Workflow
References
- 1. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Experimental and Computational Data for 1-(5-methyl-1H-pyrazol-3-yl)ethanone
In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational modeling is not just beneficial; it is a cornerstone of efficient and insightful research. This guide provides a comprehensive cross-validation of experimental and computational data for the heterocyclic ketone, 1-(5-methyl-1H-pyrazol-3-yl)ethanone. As a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active compounds, a thorough understanding of its structural and electronic properties is paramount.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of empirical spectroscopic data with theoretical values derived from Density Functional Theory (DFT) calculations. The objective is to demonstrate how these two pillars of chemical characterization can be used in concert to build a robust and validated understanding of a molecule's behavior.
The Rationale for a Dual-Pronged Approach: Experimental and Computational Synergy
The decision to employ both experimental and computational methods stems from a foundational principle of scientific rigor: the convergence of evidence. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide a direct, tangible fingerprint of a molecule's structure and connectivity. However, the interpretation of these spectra can sometimes be ambiguous, particularly for complex molecules.
Computational chemistry, specifically DFT, offers a powerful complementary perspective. By modeling the molecule's electronic structure from first principles, we can predict spectroscopic properties and gain insights into orbital interactions and reactivity that are not directly observable through experimentation. The cross-validation of these two datasets creates a self-reinforcing loop of confidence in the assigned structure and its predicted properties. When experimental and computed data align, it substantiates both the experimental results and the chosen computational model. Discrepancies, on the other hand, can be equally illuminating, often pointing to subtle structural features or environmental effects not initially considered.
Experimental Characterization: The Empirical Fingerprint
The synthesis of this compound is a well-established process, typically achieved through the condensation of a hydrazine derivative with a β-dicarbonyl compound. Following synthesis and purification, the crucial step is the unambiguous confirmation of its structure through spectroscopic methods.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic vibrational frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Below is a diagram illustrating the typical experimental workflow for characterizing this compound.
Computational Analysis: A Theoretical Lens
To generate a theoretical counterpart to our experimental data, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT calculations can predict a molecule's geometry, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy.[1][2]
Computational Protocol
-
Structure Optimization: The 3D structure of this compound is built and optimized using a common DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[1] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
The logical flow of the computational analysis is depicted in the following diagram.
Cross-Validation: Bridging Experiment and Theory
The core of this guide is the direct comparison of the experimental and computational data. This cross-validation is presented in the tables below. It is important to note that while the experimental data is for this compound, the computational data is often derived from studies on closely related pyrazole derivatives due to the limited availability of published computational results for this exact molecule.[2][3] The principles of comparison and the expected correlations remain highly relevant.
¹H NMR Spectral Data Comparison
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (ppm) |
| Pyrazole-CH | ~6.4 | ~6.5 | 0.1 |
| Methyl (pyrazole ring) | ~2.3 | ~2.4 | 0.1 |
| Methyl (acetyl group) | ~2.5 | ~2.6 | 0.1 |
| NH (pyrazole ring) | ~13.0 (broad) | ~12.8 | 0.2 |
Note: Experimental values are approximate and can vary with solvent and concentration. Predicted values are based on DFT calculations of similar pyrazole structures.
¹³C NMR Spectral Data Comparison
| Carbon | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (ppm) |
| C=O (acetyl) | ~195 | ~193 | 2 |
| C3 (pyrazole) | ~148 | ~146 | 2 |
| C5 (pyrazole) | ~140 | ~138 | 2 |
| C4 (pyrazole) | ~110 | ~108 | 2 |
| Methyl (pyrazole ring) | ~14 | ~15 | 1 |
| Methyl (acetyl group) | ~27 | ~28 | 1 |
Note: As with ¹H NMR, experimental and predicted values for ¹³C NMR can show slight variations.
FT-IR Spectral Data Comparison
| Functional Group | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Assignment |
| N-H Stretch | ~3100-3300 (broad) | ~3150 | Pyrazole N-H vibration |
| C-H Stretch (sp²) | ~3000-3100 | ~3050 | Aromatic C-H vibration |
| C-H Stretch (sp³) | ~2850-2950 | ~2900 | Methyl C-H vibrations |
| C=O Stretch | ~1670 | ~1685 | Acetyl carbonyl stretch |
| C=N Stretch | ~1580 | ~1590 | Pyrazole ring vibration |
| C-N Stretch | ~1350 | ~1360 | Pyrazole ring vibration |
Note: Predicted frequencies are often scaled to better match experimental values due to the harmonic approximation used in calculations.
Mass Spectrometry Data
| Ion | Experimental m/z | Interpretation |
| [M]⁺ | 124.06 | Molecular Ion |
| [M-CH₃]⁺ | 109.04 | Loss of a methyl group |
| [M-COCH₃]⁺ | 81.04 | Loss of the acetyl group |
The mass spectrometry data provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. The fragmentation pattern further supports the proposed structure by showing the loss of expected functional groups.
The following diagram illustrates the relationship between the experimental and computational data in the cross-validation process.
Conclusion: A Validated Molecular Portrait
The strong correlation between the experimental and computationally predicted spectroscopic data for this compound provides a high degree of confidence in its structural assignment. The minor deviations observed are within expected limits and can be attributed to factors such as solvent effects in the experimental measurements and the inherent approximations in the computational methods.
This guide demonstrates a robust workflow for the comprehensive characterization of a molecule of interest. By integrating experimental and computational approaches, researchers can achieve a deeper and more reliable understanding of a compound's properties. This dual-pronged strategy is not merely about confirming a structure; it is about building a validated molecular model that can be confidently used in subsequent research, whether for predicting biological activity, designing new materials, or understanding reaction mechanisms.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Waste Profile
Key Hazard Considerations:
-
Irritation: Structurally similar pyrazole derivatives are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Effects: Inhalation may cause respiratory irritation.[2][3]
-
Oral Toxicity: Some related pyrazolone compounds are harmful if swallowed.[1]
Due to these potential hazards, 1-(5-Methyl-1H-pyrazol-3-yl)ethanone must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sanitary sewer or disposed of in regular solid waste.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound Name | CAS Number | Key Hazard Statements |
| 1-Phenyl-3-methyl-5-pyrazolone | 89-25-8 | Harmful if swallowed, Causes serious eye irritation.[1] |
| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethanone | 1125-28-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| 5-Bromo-3-methoxy-1H-pyrazole | 1015779-81-3 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[3] |
| 3-Methyl-1H-pyrazole | 1453-58-3 | Harmful if swallowed, Causes severe skin burns and eye damage, May damage fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure.[4] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure that gloves are compatible with the chemicals being handled and are changed immediately if contaminated.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Hygiene: Wash hands thoroughly after handling the chemical waste. Do not eat, drink, or smoke in the laboratory.[1][2][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established procedures.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages of the disposal process.
Protocol Details:
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials in a designated container for solid hazardous chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a designated container for liquid hazardous chemical waste. Do not mix with incompatible waste streams. Pyrazole derivatives should be segregated from strong oxidizing agents.
-
-
Containerization:
-
Container Selection: Use a container that is in good condition, has a secure, tight-fitting lid, and is chemically compatible with the waste. For solid waste, a wide-mouth container is often preferable.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other constituents if it is a mixed waste stream.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
-
-
Disposal Request and Collection:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed contractor.
-
-
Final Disposition:
-
The ultimate disposal of this compound should be carried out by a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.
-
Regulatory Considerations
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Based on its chemical structure as a ketone, waste containing this compound may fall under the following EPA hazardous waste codes if it is a spent solvent:
-
F003: The following spent non-halogenated solvents: Xylene, acetone, ethyl acetate, ethyl benzene, ethyl ether, methyl isobutyl ketone, n-butyl alcohol, cyclohexanone, and methanol...[5]
-
F005: The following spent non-halogenated solvents: toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2- nitropropane...[6][7][8]
If the waste exhibits the characteristic of toxicity, it may be assigned a "D" code. For example, D035 is the code for Methyl ethyl ketone if it is present above the regulatory level in a TCLP test.[8]
It is the responsibility of the waste generator to ensure that the waste is properly characterized and classified in accordance with all applicable regulations. Always consult with your institution's EHS department for guidance on waste classification and disposal procedures.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
- 8. Waste Code [rcrainfo.epa.gov]
A Researcher's Guide to the Safe Handling of 1-(5-Methyl-1H-pyrazol-3-yl)ethanone
Hazard Assessment: Understanding the Risks of Pyrazole Derivatives
The pyrazole scaffold is a common motif in many biologically active compounds. Safety data for related pyrazole derivatives indicate a general hazard profile that we must consider for 1-(5-Methyl-1H-pyrazol-3-yl)ethanone.
Key Potential Hazards:
-
Acute Oral Toxicity: Several pyrazole derivatives are harmful if swallowed.[1][2][3]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.[1][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]
-
Reproductive Toxicity: At least one related compound has been identified as a potential reproductive toxicant.[1]
Given these potential hazards, a cautious and well-defined handling strategy is essential.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks.[6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9] | Protects against accidental splashes which could cause serious eye damage. Standard eyeglasses are insufficient.[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[8] Inspect gloves for any signs of degradation or puncture before use.[10] Change gloves frequently.[6] | Prevents skin contact, a primary route of exposure. The use of double gloves can provide an additional layer of protection. |
| Protective Clothing | A lab coat that fits properly and is fully buttoned is required.[8] Consider disposable sleeve covers for added protection of the forearms.[9] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) may be necessary.[9] | Minimizes the inhalation of potentially harmful vapors or particulates. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][6][8] The storage area should be clearly designated for chemical reagents.
Handling and Use
The following workflow outlines the critical steps for safely handling this compound during experimental procedures.
Step-by-Step Protocol:
-
Preparation in a Designated Area: All handling of the chemical should occur in a designated area of the laboratory, away from general traffic.[6]
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Working in a Chemical Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Weighing and Measuring: When weighing the solid, do so on a tared weigh boat inside the fume hood. If handling a solution, use appropriate volumetric glassware.
-
Transferring: Use a spatula for solids and a pipette with a disposable tip for liquids to avoid cross-contamination.[6] Pour liquids slowly and close to the receiving container to minimize splashing.[8]
-
Reaction Monitoring: Once the chemical is part of a reaction, ensure the setup is secure and monitored.
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and reaction byproducts, in a designated hazardous waste container.[1] The waste must be clearly labeled.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid contaminating yourself.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Ensure adequate ventilation during cleanup.
-
Major Spills: In the event of a large spill, evacuate the area and alert your laboratory's safety officer.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water.[10] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Conclusion: A Culture of Safety
The responsible use of this compound, and indeed all laboratory chemicals, is predicated on a thorough understanding of the potential risks and a commitment to rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can confidently and safely explore the scientific potential of this compound. Remember that safety is a collective responsibility, and open communication about potential hazards is a cornerstone of a secure research environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
